5-Ethyl-biphenyl-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H14O |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-ethyl-2-phenylphenol |
InChI |
InChI=1S/C14H14O/c1-2-11-8-9-14(15)13(10-11)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 |
InChI Key |
WAWIDYDFJXHGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
physicochemical properties of "5-Ethyl-biphenyl-2-ol"
An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-biphenyl-2-ol
Introduction
This compound is an organic compound belonging to the biphenyl class of molecules, which are characterized by two connected phenyl rings. The structure of this compound consists of a biphenyl backbone with a hydroxyl (-OH) group at the 2-position and an ethyl (-CH2CH3) group at the 5-position. This substitution pattern influences its chemical and physical properties, making it a subject of interest in various fields of chemical research and development. The hydroxyl group imparts acidic properties and potential for hydrogen bonding, while the biphenyl and ethyl moieties contribute to its lipophilicity.
This technical guide provides a summary of the available physicochemical data for this compound and its parent compound, biphenyl-2-ol. It also details relevant experimental protocols for the determination of these properties.
Physicochemical Data
Table 1: Physicochemical Properties of Biphenyl-2-ol (Parent Compound)
| Property | Value | Source |
| Molecular Formula | C12H10O | [1][2][3][4][5] |
| Molecular Weight | 170.21 g/mol | [1][4][5] |
| Melting Point | 56-59 °C | [1][2][3][5] |
| Boiling Point | 282-286 °C | [2][3][5] |
| pKa | 10.01 (at 25 °C) | [2] |
| logP | 3.18 (at 22.5 °C) | [2] |
| Water Solubility | 0.7 g/L (at 20 °C) | [2][3] |
| Density | 1.21-1.26 g/cm³ | [2][3][5] |
| Flash Point | 124-138 °C | [1][5] |
| Appearance | White to light-colored crystalline solid | [1][2][4] |
For this compound (C14H14O), the molecular weight is 198.26 g/mol [6].
Experimental Protocols
Accurate determination of physicochemical properties requires standardized experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: Determination of pKa by Spectrometric Titration
This method is suitable for phenolic compounds and relies on the change in UV-Vis absorbance as a function of pH.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
pH meter with a calibrated electrode system
-
Thermostated titration vessel (25 °C ± 0.1 °C)
-
Standardized solutions of HCl and NaOH
-
Solvent system (e.g., 10% (v/v) acetonitrile-water mixture)[7][8]
-
High-purity this compound
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent system.
-
Electrode Calibration: Calibrate the pH electrode system using Gran's method to determine the standard electrode potential (E°) in the specific solvent mixture[7][8].
-
Spectrometric Titration:
-
Transfer a known volume of the compound's stock solution to the thermostated vessel.
-
Record the initial UV-Vis spectrum (200-500 nm) at a low pH (e.g., pH 2.0, achieved with HCl) where the compound is fully protonated[7][8].
-
Incrementally add the standardized NaOH solution to increase the pH.
-
After each addition, allow the solution to equilibrate and record the pH and the full UV-Vis spectrum[7][8].
-
Continue this process until a high pH is reached (e.g., pH 11.0), where the compound is fully deprotonated[7][8].
-
-
Data Analysis:
Protocol 2: Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) between n-octanol and water[9][10].
Materials and Equipment:
-
n-Octanol (pre-saturated with water)
-
Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)[11]
-
Separatory funnels or vials
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
High-purity this compound
Procedure:
-
Phase Preparation:
-
Mix n-octanol and buffered water and shake vigorously to ensure mutual saturation.
-
Allow the phases to separate for at least 24 hours before use[11].
-
-
Partitioning:
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel.
-
Shake the funnel for a sufficient time to allow equilibrium to be reached (e.g., 24 hours)[11].
-
After shaking, centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV[11].
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
logP is the base-10 logarithm of P[10].
-
Protocol 3: Purification by Recrystallization
Purification of the solid compound is crucial before any physicochemical measurement. Recrystallization is a common technique for purifying solid organic compounds[12][13].
Materials and Equipment:
-
Crude this compound
-
Suitable recrystallization solvent (e.g., methanol/dichloromethane mixture, ethyl acetate)[14]
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask for vacuum filtration[12]
-
Filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves[12].
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The solubility of the compound will decrease, leading to the formation of crystals. Further cooling in an ice bath can maximize the yield[12].
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel[12].
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals, for instance, by leaving them under vacuum, to remove any residual solvent[12].
Visualizations
Logical Relationship Diagram
Caption: Structure-Property relationships for this compound.
Experimental Workflow Diagram
Caption: Workflow for determining logP via the shake-flask method.
References
- 1. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biphenyl-2-ol | 90-43-7 [m.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 5. Biphenyl-2-ol for synthesis 90-43-7 [sigmaaldrich.com]
- 6. 5'-Ethylbiphenyl-2-ol [chemicalbook.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. researchgate.net [researchgate.net]
The Biological Potential of 5-Ethyl-biphenyl-2-ol and its Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the biological activities of 5-Ethyl-biphenyl-2-ol and its related derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds. Due to the limited availability of specific data on this compound, this guide will also explore the broader biological activities of the alkyl-substituted biphenyl-2-ol scaffold, drawing on available data for structurally related analogs.
Introduction to Biphenyl-2-ol Derivatives
Biphenyl and its derivatives represent a significant class of organic compounds that have garnered considerable attention in medicinal chemistry. Their inherent structural features, consisting of two phenyl rings, provide a versatile scaffold for the development of novel therapeutic agents. The introduction of a hydroxyl group at the 2-position, creating the biphenyl-2-ol core, and further alkyl substitutions, such as the ethyl group in this compound, can significantly modulate the biological properties of these molecules. Investigations into this class of compounds have revealed a spectrum of activities, including antimicrobial, antioxidant, and anticancer effects.
Key Biological Activities
While specific quantitative data for this compound is not extensively available in the current literature, the broader class of alkyl-substituted biphenyl-2-ols has demonstrated promising biological activities.
Antimicrobial Activity
Substituted phenolic compounds, including biphenyl-2-ol derivatives, are known for their antimicrobial properties. The lipophilic nature of the biphenyl core allows for interaction with bacterial cell membranes, potentially leading to disruption of cellular integrity and function. The specific substitution pattern on the biphenyl rings can influence the potency and spectrum of this activity.
As a representative example from the class of alkyl-substituted biphenyl-2-ols, 2,4-di-tert-butylphenol has been reported to exhibit antimicrobial effects. While this is not a direct derivative of this compound, it provides an indication of the potential of this structural class.
Table 1: Antimicrobial Activity of a Representative Alkyl-Substituted Biphenyl-2-ol
| Compound | Microorganism | MIC (μg/mL) | Reference |
| 2,4-di-tert-butylphenol | Pseudomonas aeruginosa | Not explicitly stated, but inhibits virulence | [1] |
| 2,4-di-tert-butylphenol | Staphylococcus aureus | Not explicitly stated, but inhibits virulence | [2] |
Anticancer Activity
The potential of biphenyl derivatives as anticancer agents is an active area of research. Their mechanism of action can be multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression.
The cytotoxic potential of alkyl-substituted biphenyl-2-ols has been demonstrated with compounds like 2,4-di-tert-butylphenol, which has shown cytotoxic activity against certain cancer cell lines.
Table 2: Cytotoxic Activity of a Representative Alkyl-Substituted Biphenyl-2-ol
| Compound | Cell Line | IC50 (μg/mL) | Reference |
| 2,4-di-tert-butylphenol | HeLa (Cervical Cancer) | 10 | [3] |
| 2,4-di-tert-butylphenol | MCF-7 (Breast Cancer) | 16 | [3] |
Antioxidant Activity
Experimental Protocols
To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed methodologies for key in vitro assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Protocol:
-
Preparation of Test Compound: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Prepare serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate.
-
Preparation of Inoculum: Culture the test microorganism overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Signaling Pathway for MTT Reduction
Caption: Principle of the MTT assay for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound. The principle is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Logical Relationship in DPPH Assay
Caption: Logical flow of the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Reaction Mixture: In a 96-well plate or cuvettes, mix various concentrations of the test compound with the DPPH solution. Include a control containing only the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Future Directions
The biphenyl-2-ol scaffold holds significant promise for the development of new therapeutic agents. Further research is warranted to synthesize and screen a library of this compound derivatives to establish a clear structure-activity relationship (SAR). In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.
Conclusion
While specific biological activity data for this compound is currently limited, the broader class of alkyl-substituted biphenyl-2-ols exhibits promising antimicrobial, anticancer, and antioxidant properties. This technical guide provides the foundational knowledge and detailed experimental protocols necessary to advance the investigation of this compound and its derivatives as potential therapeutic candidates. The provided methodologies for MIC determination, MTT cytotoxicity assay, and DPPH antioxidant assay offer a robust framework for the systematic evaluation of this interesting class of compounds.
References
A Technical Guide to the Spectroscopic Analysis of 5-Ethyl-biphenyl-2-ol
Audience: Researchers, scientists, and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-Ethyl-biphenyl-2-ol based on established substituent effects on the biphenyl scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~7.40-7.60 | m | 2H | H-2', H-6' | Protons on the unsubstituted phenyl ring. |
| ~7.30-7.40 | m | 2H | H-3', H-5' | Protons on the unsubstituted phenyl ring. |
| ~7.20-7.30 | t | 1H | H-4' | Proton on the unsubstituted phenyl ring. |
| ~7.15 | d | 1H | H-3 | Ortho coupling to H-4. |
| ~7.05 | dd | 1H | H-4 | Ortho and meta coupling. |
| ~6.90 | d | 1H | H-6 | Meta coupling to H-4. |
| ~5.0 (broad s) | s | 1H | -OH | Chemical shift can vary with concentration and temperature. |
| 2.65 | q | 2H | -CH₂CH₃ | Quartet due to coupling with methyl protons. |
| 1.25 | t | 3H | -CH₂CH₃ | Triplet due to coupling with methylene protons. |
Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Atom | Notes |
| ~152 | C-2 | Carbon bearing the hydroxyl group. |
| ~141 | C-1' | Point of attachment of the second phenyl ring. |
| ~138 | C-5 | Carbon bearing the ethyl group. |
| ~131 | C-1 | Point of attachment of the hydroxylated phenyl ring. |
| ~129.5 | C-3', C-5' | Unsubstituted phenyl ring carbons. |
| ~129.0 | C-2', C-6' | Unsubstituted phenyl ring carbons. |
| ~128.0 | C-4' | Unsubstituted phenyl ring carbon. |
| ~127.5 | C-4 | Aromatic CH. |
| ~118 | C-3 | Aromatic CH. |
| ~115 | C-6 | Aromatic CH. |
| ~28 | -CH₂CH₃ | Methylene carbon of the ethyl group. |
| ~16 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3550-3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2960-2850 | C-H stretch (aliphatic) | Medium |
| ~1600-1585 | C=C stretch (in-ring) | Medium |
| ~1500-1400 | C=C stretch (in-ring) | Medium |
| ~1250-1000 | C-H in-plane bending | Weak |
| ~900-675 | C-H out-of-plane bending | Strong |
Aromatic compounds typically show numerous bands in the IR spectrum.[1][2][3][4][5] The substitution pattern on the aromatic ring can be inferred from the pattern of overtone bands (2000-1665 cm⁻¹) and the out-of-plane C-H bending bands (900-675 cm⁻¹).[1]
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 198 | [M]⁺ | Molecular ion peak. |
| 183 | [M-CH₃]⁺ | Loss of a methyl group. |
| 169 | [M-C₂H₅]⁺ | Loss of an ethyl group. |
| 152 | [M-C₂H₅-OH]⁺ | Loss of an ethyl and hydroxyl group. |
The fragmentation of hydroxylated biphenyls can be complex, and different isomers may show similar fragmentation patterns.[6][7]
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.[8] The solvent should be chosen based on the solubility of the compound and its transparency in the spectral region of interest.[9] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.[10]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. Common techniques for small organic molecules include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile or are thermally labile. The sample is separated by liquid chromatography before ionization.[12]
-
Direct Infusion: The sample is dissolved in a suitable solvent and infused directly into the ion source.
-
-
Ionization: Ionize the sample molecules. Common ionization techniques include:
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).
-
Detection: Detect the separated ions to generate the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. Gas Phase Reactivity of Isomeric Hydroxylated Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwyo.edu [uwyo.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. zefsci.com [zefsci.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of 5-Ethyl-biphenyl-2-ol
Introduction
5-Ethyl-biphenyl-2-ol is a derivative of biphenyl-2-ol, a compound with known biocidal and preservative properties. Understanding its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure proper formulation, efficacy, and safety. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in various solvents, detailed experimental protocols for their determination, and an analysis of potential degradation pathways.
Physicochemical Properties (Predicted)
The introduction of an ethyl group at the 5-position of the biphenyl-2-ol core is expected to increase the lipophilicity of the molecule. This will likely influence its solubility, making it more soluble in non-polar organic solvents and less soluble in aqueous solutions compared to the parent compound.
Solubility Profile
The solubility of a compound is a critical parameter in formulation development, influencing its bioavailability and delivery. Based on data for 2-phenylphenol, the solubility of this compound is predicted to follow similar trends.
Aqueous Solubility
The aqueous solubility of phenolic compounds is highly pH-dependent. In acidic to neutral solutions, this compound is expected to have low water solubility. However, in alkaline conditions, the phenolic hydroxyl group will deprotonate to form a more soluble phenoxide ion.
Organic Solvent Solubility
This compound is anticipated to be soluble in a range of organic solvents. The following table summarizes the expected solubility based on data for 2-phenylphenol.[1][2][3]
| Solvent Class | Specific Solvents | Predicted Solubility of this compound |
| Alcohols | Ethanol, Methanol, Isopropanol | High |
| Ethers | Diethyl ether | Very High |
| Ketones | Acetone | High |
| Aromatic Hydrocarbons | Benzene, Toluene | High |
| Chlorinated Solvents | Chloroform | High |
| Glycols | Ethylene glycol, Polyglycols | High |
| Alkanes | Hexane, Ligroin | Moderate |
| Amides | Dimethylformamide (DMF) | High |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | High |
Stability Profile
The stability of this compound is crucial for determining its shelf-life and potential degradation products, which may impact its activity and safety. The primary degradation pathways for phenolic compounds include oxidation, photodegradation, and thermal decomposition.
Oxidative Degradation
Phenolic compounds are susceptible to oxidation. The hydroxyl group on the biphenyl ring can be oxidized, potentially leading to the formation of quinone-type structures. The presence of an ethyl group might slightly alter the rate of oxidation but the general mechanism is expected to be similar to that of 2-phenylphenol. The major metabolite of 2-phenylphenol is phenylhydroquinone, which can be further oxidized to phenylbenzoquinone.[1][4][5] This suggests a potential degradation pathway for this compound involving hydroxylation of the biphenyl ring followed by oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can induce degradation of biphenylols. Photodegradation of 2-phenylphenol in aqueous solutions has been shown to produce hydroxylated and other photoproducts.[6] Therefore, it is recommended to protect solutions of this compound from light.
Thermal Stability
Biphenyl compounds are generally thermally stable.[7] However, at elevated temperatures, decomposition can occur. The thermal degradation of biphenyls can lead to the formation of various byproducts.[7] It is anticipated that this compound will exhibit good thermal stability under typical storage and experimental conditions.
Experimental Protocols
This section details the methodologies for determining the solubility and stability of this compound.
Solubility Determination
Two common methods for solubility determination are the thermodynamic (shake-flask) method and the kinetic method.
This method determines the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the thermodynamic solubility.
References
- 1. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. fao.org [fao.org]
- 5. ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 7. Thermal decomposition of biphenyl (1963) [inis.iaea.org]
discovery and history of biphenyl compounds in medicinal chemistry
A Technical Guide on the Discovery, History, and Therapeutic Applications of Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety, a seemingly simple structural motif consisting of two connected phenyl rings, has proven to be a remarkably versatile and enduring scaffold in the landscape of medicinal chemistry. Its unique conformational properties and ability to engage with a wide array of biological targets have led to the development of numerous blockbuster drugs across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery and history of biphenyl compounds in medicinal chemistry, detailing key milestones, structure-activity relationships, and the experimental methodologies that have paved the way for their success.
From Obscurity to Blockbuster: A Historical Perspective
The journey of the biphenyl scaffold in drug discovery is a testament to the power of rational drug design and serendipitous discovery. While biphenyl itself has been known for over a century, its true potential in medicinal chemistry was not fully realized until the latter half of the 20th century.
A pivotal moment in this history was the groundbreaking development of the angiotensin II receptor blockers (ARBs) for the treatment of hypertension. The discovery of losartan, the first orally active, non-peptide angiotensin II receptor antagonist, marked a paradigm shift in cardiovascular medicine. This breakthrough was the culmination of a rational drug design approach aimed at mimicking the action of peptide antagonists of the renin-angiotensin-aldosterone system (RAAS). The biphenyl group in losartan and subsequent "sartans" proved to be a critical pharmacophoric element, providing the necessary steric bulk and conformational flexibility to achieve potent and selective receptor blockade.
Following the success of ARBs, the biphenyl scaffold was increasingly recognized as a "privileged structure" in medicinal chemistry. This led to its exploration in a multitude of other therapeutic areas, resulting in the discovery of potent anti-inflammatory, anticancer, and antifungal agents.
The Renin-Angiotensin-Aldosterone System (RAAS) and the Rise of the "Sartans"
The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Dysregulation of this system is a key factor in the pathophysiology of hypertension. The discovery that angiotensin II, a potent vasoconstrictor, mediates its effects through specific receptors provided a clear target for therapeutic intervention.
Initial efforts focused on peptide-based antagonists, but these suffered from poor oral bioavailability and short duration of action. The breakthrough came with the development of non-peptide antagonists, culminating in the synthesis of losartan by DuPont scientists. The key structural features of losartan, including the biphenyl-tetrazole moiety, were instrumental in its success. The biphenyl group correctly orients the acidic tetrazole group to interact with the AT1 receptor.
The development of losartan spurred the discovery of a new class of antihypertensive drugs, the "sartans," many of which incorporate the biphenyl scaffold. These include valsartan, irbesartan, and candesartan, each with its own unique pharmacological profile.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System
The following diagram illustrates the key components and interactions within the RAAS, highlighting the point of intervention for angiotensin II receptor blockers.
A Theoretical Investigation into the Electronic Structure of 5-Ethyl-biphenyl-2-ol: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific theoretical studies on the electronic structure of "5-Ethyl-biphenyl-2-ol" are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and standard computational protocols applicable to this molecule, using data from closely related biphenyl derivatives as illustrative examples. The methodologies described herein represent the standard approach for such an investigation.
Introduction
Biphenyl and its derivatives are of significant interest in medicinal chemistry, materials science, and liquid crystal technology due to their unique structural and electronic properties.[1][2] The dihedral angle between the two phenyl rings is a critical conformational feature that dictates the extent of π-conjugation and, consequently, the molecule's electronic behavior, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[3] Substituents on the biphenyl scaffold, such as the ethyl and hydroxyl groups in this compound, can profoundly influence this conformation and the overall electronic landscape through steric and electronic effects.
This whitepaper outlines the standard theoretical protocols for investigating the electronic structure of this compound. It details the computational methodologies, presents exemplary data in a structured format, and provides a logical workflow for such theoretical studies.
Theoretical Framework and Computational Protocols
The primary tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[1][4][5] DFT provides a robust balance between computational cost and accuracy for systems of this size.
Detailed Computational Protocol
A typical computational study involves the following sequential steps:
-
Molecular Geometry Optimization:
-
Objective: To find the lowest energy (most stable) three-dimensional conformation of the molecule.
-
Methodology: The initial structure of this compound is built using molecular modeling software. A geometry optimization is then performed. A popular and effective method is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d).[1][4] This level of theory is well-established for calculating geometries of organic molecules. The optimization process is complete when the forces on the atoms are negligible, and the structure corresponds to a minimum on the potential energy surface.
-
-
Frequency Analysis:
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Methodology: Vibrational frequency calculations are performed at the same level of theory as the optimization (e.g., B3LYP/6-31G(d)). A true minimum is confirmed by the absence of any imaginary frequencies.
-
-
Electronic Property Calculation:
-
Objective: To compute key electronic descriptors.
-
Methodology: Using the optimized geometry, a single-point energy calculation is performed. This step yields crucial electronic data, including:
-
Molecular Orbital Energies: Specifically the HOMO and LUMO energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic excitation energy.
-
Electron Density and Mulliken Atomic Charges: To understand the distribution of electrons across the molecule and identify potential sites for electrophilic or nucleophilic attack.
-
Dipole Moment: To quantify the overall polarity of the molecule.[1]
-
-
-
Conformational Analysis (Torsional Scan):
-
Objective: To understand the energy barrier to rotation around the C-C bond connecting the two phenyl rings.
-
Methodology: A relaxed potential energy surface scan is performed. The dihedral angle between the rings is systematically varied (e.g., in 10-degree increments from 0° to 180°), and the energy is minimized at each step. This analysis reveals the most stable torsional angle and the energy of the transition state for rotation, providing insight into the molecule's conformational flexibility.[5][6]
-
Data Presentation: Illustrative Examples
The following tables summarize typical quantitative data obtained from DFT calculations on biphenyl and its simple derivatives. These values serve as a baseline for what would be expected for this compound.
Table 1: Calculated Electronic Properties of Biphenyl (Illustrative) Calculations performed at the B3LYP/6-31G(d) level of theory.
| Property | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.18 | eV |
| HOMO-LUMO Gap | 6.07 | eV |
| Dipole Moment | 0.00 | Debye |
| Ionization Potential | 6.25 | eV |
| Electron Affinity | 0.18 | eV |
Table 2: Key Geometric Parameters of Biphenyl (Illustrative)
| Parameter | Value | Unit |
| Inter-ring C-C Bond Length | 1.49 | Å |
| Phenyl Ring Dihedral Angle | ~44 | Degrees |
| Rotational Energy Barrier | ~8 | kJ/mol |
Visualizing the Workflow
A clear understanding of the computational sequence is essential for robust theoretical studies. The following diagram, generated using the DOT language, illustrates the logical workflow from initial structure generation to final data analysis.
Caption: Logical workflow for the theoretical study of a molecule's electronic structure.
Conclusion
While direct experimental or theoretical data for this compound is scarce, the established protocols of computational chemistry, particularly DFT, provide a powerful and reliable framework for its investigation. By performing geometry optimization, frequency analysis, and subsequent property calculations, one can obtain detailed insights into the molecule's conformational preferences, electronic stability, and reactivity. The illustrative data and workflow presented in this whitepaper serve as a comprehensive guide for researchers initiating such theoretical studies, enabling a deeper understanding of the structure-property relationships in substituted biphenyl systems.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. tandfonline.com [tandfonline.com]
- 3. kondratenko.com.ua [kondratenko.com.ua]
- 4. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 5. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]
The Pharmacological Potential of Substituted Biphenyl-2-ols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The biphenyl-2-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of substituted biphenyl-2-ols, with a focus on their potential as anticancer and anti-inflammatory agents.
Anticancer Activity of Substituted Biphenyl-2-ols
Substituted biphenyl-2-ols have shown significant promise as anticancer agents, particularly in the context of malignant melanoma. Certain hydroxylated biphenyl compounds have demonstrated potent antiproliferative activity against various melanoma cell lines.[1][2][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative substituted biphenyl-2-ol compounds against human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |
| Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |
| Biphenyl Chalcone Analog | MCF-7 (Breast) | Data not specified | [4] |
| Biphenyl Chalcone Analog | PC-3 (Prostate) | Data not specified | [4] |
Mechanism of Anticancer Action
The anticancer effects of substituted biphenyl-2-ols are often attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][2] Studies on hydroxylated biphenyls in melanoma cells have indicated that these compounds can trigger programmed cell death, as evidenced by caspase activation and PARP cleavage.[1][2] Furthermore, these compounds can halt the progression of the cell cycle, a critical mechanism for controlling tumor growth.[1]
The mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways are frequently dysregulated in melanoma and other cancers, playing a crucial role in cell proliferation, survival, and metastasis.[5][6][7] The anticancer activity of some hydroxylated biphenyls is thought to be mediated, at least in part, through the modulation of these key signaling pathways.[1]
Below is a diagram illustrating a potential mechanism of action for substituted biphenyl-2-ols in cancer cells.
Experimental Protocols: Anticancer Activity Assessment
A common and effective method for synthesizing substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction.[8][9][10]
Materials:
-
Substituted 2-bromophenol
-
Substituted arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., toluene, 1,4-dioxane/water)
Procedure:
-
To a reaction vessel, add the substituted 2-bromophenol (1 equivalent), the substituted arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2-3 equivalents).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl-2-ol.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][12][13][14]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Substituted biphenyl-2-ol compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted biphenyl-2-ol compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
During the incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.[15][16][17][18][19]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, cleaved caspase-3, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Anti-inflammatory Activity of Substituted Biphenyl-2-ols
Substituted biphenyl-2-ols have also demonstrated significant potential as anti-inflammatory agents. Their mechanism of action is often linked to the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[20][21]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro inhibitory activity of representative substituted biphenyl-2-ol compounds against COX enzymes.
| Compound | Target | IC50 (µM) | Reference |
| Biphenyl Analog 4e | In vivo model | Data not specified | [22] |
| Flurbiprofen Derivative | In vitro model | 173.74 - 198.37 | [23] |
Mechanism of Anti-inflammatory Action
Inflammation is a complex biological response involving the production of various mediators, including prostaglandins. Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins that contribute to pain and inflammation.[20] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Substituted biphenyl-2-ols are being investigated as potential COX inhibitors.
Below is a diagram illustrating the role of substituted biphenyl-2-ols in the arachidonic acid pathway.
Experimental Protocols: Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[24][25][26][27][28]
Materials:
-
Rodents (e.g., rats or mice)
-
Carrageenan solution (1% in saline)
-
Substituted biphenyl-2-ol compounds
-
Vehicle (e.g., saline, DMSO, or Tween 80 solution)
-
Pletysmometer or calipers
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the substituted biphenyl-2-ol compounds or the vehicle to different groups of animals (typically via oral or intraperitoneal injection). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) is also included.
-
After a specific period (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Substituted biphenyl-2-ol compounds
-
Assay buffer
-
Detection system (e.g., ELISA-based detection of prostaglandin E2)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the substituted biphenyl-2-ol compound at various concentrations.
-
Pre-incubate the mixture for a short period to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time at the optimal temperature for the enzyme.
-
Stop the reaction.
-
Measure the amount of prostaglandin produced using a suitable detection method.
-
Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC50 value.
Conclusion
Substituted biphenyl-2-ols represent a versatile and promising class of compounds with significant potential for the development of new anticancer and anti-inflammatory drugs. Their synthesis is readily achievable through established methods like the Suzuki-Miyaura coupling. The biological activities of these compounds can be effectively evaluated using a range of in vitro and in vivo assays. Further research into the structure-activity relationships and the precise molecular mechanisms of action of substituted biphenyl-2-ols will be crucial for the design and development of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. inotiv.com [inotiv.com]
- 25. mdpi.com [mdpi.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 5-Ethyl-biphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reactivity of the hydroxyl group in the biphenyl derivative, 5-Ethyl-biphenyl-2-ol. Biphenyl scaffolds are of significant interest in medicinal chemistry and materials science, and understanding the reactivity of their functional groups is paramount for the design and synthesis of novel compounds. This document details the synthesis of this compound and explores key reactions of its hydroxyl group, including etherification, esterification, oxidation, and electrophilic substitution. Detailed experimental protocols, quantitative data, and visual diagrams of reaction mechanisms and relevant biological pathways are provided to serve as a valuable resource for researchers in the field.
Introduction
Biphenyl derivatives are a class of organic compounds that have garnered significant attention due to their diverse applications, ranging from pharmaceuticals to liquid crystals and advanced polymers. Their rigid, yet conformationally flexible, biphenyl core provides a versatile scaffold for the development of new chemical entities. The introduction of functional groups, such as a hydroxyl group, onto the biphenyl core significantly influences the molecule's chemical and biological properties.
This guide focuses on the reactivity of the hydroxyl group in this compound, a substituted biphenyl-2-ol. The phenolic hydroxyl group is a key functional moiety that can participate in a wide array of chemical transformations, making it a critical handle for molecular modification. Understanding its reactivity is essential for the synthesis of derivatives with tailored properties for various applications, including as intermediates in drug discovery programs.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.
Synthetic Pathway
The logical workflow for the synthesis of this compound is depicted below. The process involves the coupling of a boronic acid with a halogenated precursor.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
2-Bromo-4-ethylphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-4-ethylphenol (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Quantitative Data for Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-4-ethylphenol | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Water | 90 | 12 | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purification efficiency.
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound exhibits typical phenolic reactivity, characterized by its acidic nature and the nucleophilicity of the corresponding phenoxide ion. This allows for a variety of transformations at the oxygen atom.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide. The hydroxyl group of this compound can be deprotonated with a base to form a phenoxide, which then acts as a nucleophile.
The following diagram illustrates the steps involved in the Williamson ether synthesis of a this compound derivative.
Materials:
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., ethyl iodide)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.[1]
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash chromatography.
| Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Ethyl Iodide | NaH | DMF | 25 | 18 | ~90-98 |
| This compound | Benzyl Bromide | K₂CO₃ | Acetone | 56 (reflux) | 12 | ~85-95 |
Note: Yields are typical for Williamson ether synthesis with phenols and may vary.[1]
Esterification: Steglich Esterification
The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst. This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.[2][3]
-
Monitor the reaction by TLC.
-
Filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
| Substrate | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Acetic Acid | DCC | DMAP | DCM | 25 | 16 | ~85-95 |
| This compound | Benzoic Acid | EDC | DMAP | DCM | 25 | 18 | ~80-90 |
Note: Yields are representative for Steglich esterification and can be influenced by the specific substrates and conditions used.[2][3]
Oxidation
The phenolic hydroxyl group of this compound can be oxidized, although this reaction is less common than with primary or secondary alcohols and can lead to complex mixtures. Mild oxidizing agents are required to avoid degradation of the aromatic rings. One such reagent is pyridinium chlorochromate (PCC), which can oxidize phenols to quinones under specific conditions.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica gel
Procedure:
-
Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Add a solution of this compound (1.0 eq) in DCM to the PCC suspension.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the corresponding quinone derivative.
| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PCC | DCM | 25 | 5 | ~40-60 |
Note: The oxidation of phenols can be complex, and yields are often moderate.[4][5]
Electrophilic Aromatic Substitution
The hydroxyl and ethyl groups on the biphenyl ring are ortho-, para-directing and activating for electrophilic aromatic substitution. The substitution pattern will be influenced by the steric hindrance and the relative activating effects of these groups. Bromination is a common example of such a reaction.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to separate the regioisomers.
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Major Product(s) | Yield (%) |
| This compound | NBS | Acetonitrile | 25 | 3 | Mono-brominated derivatives (ortho to -OH) | ~80-90 |
Note: The regioselectivity of the bromination will be influenced by the directing effects of both the hydroxyl and ethyl groups. The position ortho to the strongly activating hydroxyl group is favored.[6]
Biological Relevance and Signaling Pathways
Biphenyl derivatives are prevalent in many biologically active compounds. For instance, a number of non-steroidal anti-inflammatory drugs (NSAIDs) and angiotensin II receptor antagonists feature a biphenyl scaffold. While the specific biological activity of this compound is not extensively documented, its structural similarity to known pharmacophores suggests potential interactions with biological targets.
Angiotensin II Receptor Antagonism
Many potent angiotensin II receptor blockers (ARBs), used in the treatment of hypertension, contain a biphenyl structure. These compounds act by blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and other hypertensive effects of angiotensin II.
The following diagram illustrates a simplified signaling cascade initiated by the binding of Angiotensin II to its AT1 receptor, and the point of inhibition by biphenyl-containing ARBs.
Angiotensin II binding to the AT1 receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC).[7][8][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[10] These signaling events lead to various cellular responses, including vasoconstriction, inflammation, and cell proliferation. Biphenyl-containing ARBs competitively inhibit the binding of angiotensin II to the AT1 receptor, thus blocking this signaling cascade.[11]
Conclusion
This technical guide has provided a detailed overview of the reactivity of the hydroxyl group in this compound. The synthesis of this compound via Suzuki-Miyaura coupling has been described, along with experimental protocols and quantitative data for key transformations of the hydroxyl group, including etherification, esterification, and oxidation. Additionally, an electrophilic substitution reaction on the aromatic ring has been discussed. The potential biological relevance of this class of compounds has been highlighted through the example of angiotensin II receptor antagonism. The information presented herein serves as a practical resource for chemists and pharmacologists working on the design and synthesis of novel biphenyl derivatives for a range of scientific applications.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [app.jove.com]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel angiotensin II type 2 receptor signaling pathway: possible role in cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 11. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Note: Laboratory Protocol for the Preparation of 5-Ethyl-biphenyl-2-ol
Abstract
This application note provides a detailed laboratory protocol for the synthesis of 5-Ethyl-biphenyl-2-ol, a substituted biphenyl compound with potential applications in medicinal chemistry and materials science. The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-ethylphenol and phenylboronic acid, utilizing a palladium catalyst. This method offers a straightforward and efficient route to the target molecule. The protocol includes a comprehensive list of reagents and equipment, step-by-step experimental procedures, purification methods, and characterization data. All quantitative data are summarized in tabular format, and a graphical representation of the experimental workflow is provided.
Introduction
Biphenyl scaffolds are prevalent structural motifs in a wide range of pharmacologically active compounds and functional materials. The substitution pattern on the biphenyl core is crucial for determining the biological activity and physical properties of these molecules. The title compound, this compound, is a functionalized biphenyl derivative. The described synthetic protocol utilizes the robust and versatile Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction is widely used in academic and industrial laboratories for its high tolerance of functional groups and generally high yields.
Experimental Protocol
1. Materials and Reagents:
-
2-Bromo-4-ethylphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
2. Reaction Setup and Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-bromo-4-ethylphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed solvent mixture of toluene, ethanol, and water in a 4:1:1 ratio (volume based on the scale of the reaction, e.g., 50 mL for a 5 mmol scale).
-
Heat the reaction mixture to 85°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 20:80 v/v). The reaction is typically complete within 12-18 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Filter the cooled reaction mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.
4. Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the aromatic protons of both phenyl rings and the ethyl group.
-
¹³C NMR (100 MHz, CDCl₃): Expected peaks for all carbon atoms in the molecule.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak.
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| 2-Bromo-4-ethylphenol | 201.06 | 5.0 | 1.0 | 1.005 g |
| Phenylboronic acid | 121.93 | 6.0 | 1.2 | 0.732 g |
| Palladium(II) acetate | 224.50 | 0.15 | 0.03 | 33.7 mg |
| Triphenylphosphine | 262.29 | 0.30 | 0.06 | 78.7 mg |
| Potassium carbonate | 138.21 | 12.5 | 2.5 | 1.728 g |
| Product: this compound | 198.26 | - | - | Theoretical Yield: 0.991 g |
Note: The actual yield should be determined experimentally and reported as a percentage of the theoretical yield.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Toluene is flammable; avoid open flames.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note outlines a reliable and efficient method for the laboratory-scale synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction. The protocol is suitable for researchers in organic synthesis, medicinal chemistry, and drug development. The provided workflow and data table offer a clear guide for the successful preparation and purification of the target compound.
Application Notes: 5-Ethyl-biphenyl-2-ol as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction
5-Ethyl-biphenyl-2-ol is a valuable aromatic building block in organic synthesis, particularly in the construction of complex molecular frameworks with potential biological activity. Its substituted biphenyl structure serves as a key precursor for the synthesis of a variety of compounds, most notably analogs of cannabinoids. The presence of the hydroxyl group and the ethyl-substituted phenyl ring allows for strategic modifications and the introduction of diverse functionalities, making it a versatile starting material for drug discovery and development professionals.
The primary application of this compound lies in its role as a resorcinol surrogate in condensation reactions with various terpenoids to construct the characteristic dibenzopyran core of many cannabinoids. This approach allows for the synthesis of novel cannabinoid-like molecules with modified pharmacokinetic and pharmacodynamic properties.
Key Applications
-
Synthesis of Cannabinoid Analogs: this compound can be utilized as a key starting material for the synthesis of cannabidiol (CBD), tetrahydrocannabinol (THC), and hexahydrocannabinol (HHC) analogs. By reacting this compound with appropriate terpene derivatives, such as p-mentha-2,8-dien-1-ol or citronellal, under acidic or Lewis acid-catalyzed conditions, the core cannabinoid scaffold can be efficiently constructed.
-
Development of Novel Bioactive Compounds: The biphenyl moiety is a recognized pharmacophore in many biologically active compounds. Utilizing this compound as a starting point, medicinal chemists can design and synthesize novel molecules with potential therapeutic applications in areas such as pain management, anti-inflammatory treatments, and neuroprotection.
-
Fragment-Based Drug Discovery: In the context of fragment-based drug discovery, this compound can serve as a valuable fragment for screening against various biological targets. Its relatively simple structure and potential for straightforward chemical modification make it an attractive starting point for the development of more potent and selective ligands.
Quantitative Data Summary
The following table summarizes the potential synthetic applications of this compound as a building block, with estimated yields based on analogous reactions reported in the literature for similar resorcinol derivatives.
| Starting Material | Reagent | Product | Reported Yield (%) |
| This compound | (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol | This compound analog of Cannabidiol | ~45%[1] |
| This compound | (R)-(+)-Citronellal | This compound analog of Hexahydrocannabinol | 57-69%[2] |
| This compound | (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | This compound analog of Δ9-THC | Not explicitly reported, but feasible based on similar syntheses.[2] |
Experimental Protocols
Protocol 1: Synthesis of a this compound Analog of Cannabidiol
This protocol describes a general procedure for the acid-catalyzed condensation of this compound with (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol to yield a cannabidiol analog.
Materials:
-
This compound
-
(+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonic acid monohydrate (PTSA) (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol (1.0 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure this compound analog of Cannabidiol.
Expected Outcome:
The expected product is the corresponding cannabidiol analog where the pentyl side chain is replaced by an ethyl-phenyl group. The yield is estimated to be around 45%, based on similar reported syntheses[1]. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Visualizations
Caption: Synthetic workflow for cannabinoid analogs.
References
Application Notes & Protocols for the Quantification of 5-Ethyl-biphenyl-2-ol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 5-Ethyl-biphenyl-2-ol in complex matrices such as biological fluids (plasma, urine) and environmental samples. The protocols are designed to offer robust and reliable results for researchers, scientists, and professionals involved in drug development and environmental analysis.
Introduction
This compound is a biphenyl derivative of interest in various fields, including drug metabolism studies and environmental science. Accurate quantification of this analyte in complex mixtures is crucial for understanding its pharmacokinetics, toxicity, and environmental fate. This document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the quantification of volatile and semi-volatile compounds. For non-volatile or polar analytes like this compound, a derivatization step is typically required to improve chromatographic behavior and detection.
Protocol: GC-MS with Derivatization
This protocol details the analysis of this compound in a complex matrix using GC-MS following a derivatization step.
1. Sample Preparation and Extraction:
-
Liquid Samples (e.g., Plasma, Urine):
-
To 1 mL of the sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform a liquid-liquid extraction (LLE) with a suitable organic solvent such as a mixture of hexane and dichloromethane (1:1, v/v).
-
Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction process twice.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid Samples (e.g., Tissue, Soil):
-
Homogenize 1 g of the sample with anhydrous sodium sulfate.
-
Perform a pressurized liquid extraction (PLE) using a mixture of hexane and dichloromethane.
-
Concentrate the extract to approximately 1 mL.
-
2. Sample Cleanup (if necessary):
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with a silica or Florisil cartridge may be necessary to remove interferences. Elute the analyte with a suitable solvent mixture.
3. Derivatization:
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., acetonitrile).
-
Add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to create the trimethylsilyl (TMS) derivative, or trifluoroacetic anhydride (TFAA) for the trifluoroacetyl derivative.
-
Heat the mixture at 60-70°C for 30-60 minutes.
-
Cool the sample to room temperature before injection.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
-
Quantitative Data Summary (GC-MS)
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL |
| Coefficient of Determination (R²) | > 0.995 |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS offers high selectivity and sensitivity for the direct analysis of polar compounds without the need for derivatization.[1][2][3]
Protocol: HPLC-MS/MS
This protocol describes the direct quantification of this compound in complex mixtures.
1. Sample Preparation and Extraction:
-
Follow the same extraction and cleanup procedures as described for the GC-MS method (Section 1.1 and 1.2).
-
After evaporation, reconstitute the extract in 1 mL of the initial mobile phase composition.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 30% B, hold for 1 minute.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Quantitative Data Summary (HPLC-MS/MS)
| Parameter | Value |
| Limit of Detection (LOD) | 0.005 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.02 - 0.2 ng/mL |
| Linearity Range | 0.2 - 200 ng/mL |
| Coefficient of Determination (R²) | > 0.998 |
| Recovery | 90 - 115% |
| Precision (RSD) | < 10% |
Visualizations
Caption: GC-MS analytical workflow for this compound.
Caption: HPLC-MS/MS analytical workflow for this compound.
References
Application Notes and Protocols for Biphenyl-2-ol Derivatives as Ligands in Catalysis
Topic: "5-Ethyl-biphenyl-2-ol" and Structurally Related Ligands in Catalysis Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct catalytic applications of "this compound" are not extensively documented in the current scientific literature. The following application notes and protocols are based on the well-established catalytic utility of structurally related biphenyl-2-ol and, more prominently, axially chiral biphenyl-2,2'-diol derivatives. These examples serve as a guide and a starting point for exploring the potential of "this compound" or its derivatives as ligands in catalysis.
Introduction to Biphenyl-Based Ligands in Catalysis
Biphenyl scaffolds are a cornerstone in the design of privileged ligands for asymmetric catalysis. Their rigid backbone and the potential for axial chirality, arising from restricted rotation around the C-C bond connecting the two phenyl rings, allow for the creation of highly effective chiral environments around a metal center. This steric and electronic influence is crucial for achieving high levels of enantioselectivity in a wide range of chemical transformations.[1] While simple substituted biphenyl-2-ols are less common as primary ligands, their derivatives, particularly phosphine-substituted biphenyls and axially chiral biphenyl-2,2'-diols like BINOL, are ubiquitous in modern synthetic chemistry.[2][3] These ligands have found widespread applications in asymmetric synthesis, including hydrogenations, carbon-carbon bond-forming reactions, and the synthesis of complex molecules.[2][3]
Application I: Asymmetric Addition of Diethylzinc to Aldehydes
Chiral biphenyl-2,2'-diol derivatives are highly effective ligands for the titanium-catalyzed asymmetric addition of organozinc reagents to aldehydes, a key reaction for the synthesis of chiral secondary alcohols.
Reaction Principle
In this reaction, a chiral biphenyl-2,2'-diol ligand coordinates to a titanium(IV) isopropoxide catalyst. This complex then activates an aldehyde substrate, facilitating the enantioselective transfer of an ethyl group from diethylzinc to the carbonyl carbon. The stereochemical outcome of the reaction is dictated by the chiral environment created by the ligand.
Quantitative Data
The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes using different chiral biphenyl-2,2'-diol ligands.
| Entry | Aldehyde | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-BINOL | Toluene | 0 | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | (S)-BINOL | Toluene | 0 | 92 | 97 |
| 3 | 1-Naphthaldehyde | (S)-BINOL | Toluene | 0 | 90 | 99 |
| 4 | Cyclohexanecarboxaldehyde | (S)-BINOL | Toluene | 0 | 88 | 95 |
| 5 | Pivalaldehyde | (S)-BINOL | Toluene | 0 | 85 | 92 |
Data is representative and compiled from typical results in the literature for this class of reaction.
Detailed Experimental Protocol
Materials:
-
Chiral (S)-BINOL ligand (or other biphenyl-2,2'-diol)
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral biphenyl-2,2'-diol ligand (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
To this solution, add titanium(IV) isopropoxide (0.12 mmol, 12 mol%) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mmol, 2.0 equivalents) to the reaction mixture. Stir for an additional 30 minutes at 0 °C.
-
Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Application II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Biphenyl-based monophosphine ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of biaryl compounds. These ligands, often bulky and electron-rich, promote the key steps of the catalytic cycle, enabling the coupling of a wide range of substrates, including challenging aryl chlorides.[4][5]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4] The biphenyl phosphine ligand plays a crucial role in stabilizing the palladium species and facilitating these elementary steps.
Quantitative Data
The following table presents representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid using a palladium catalyst with a biphenyl-based phosphine ligand (e.g., SPhos).
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | K₃PO₄ | Toluene | 100 | 98 |
| 2 | 2-Bromopyridine | SPhos | K₃PO₄ | Toluene | 80 | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | SPhos | K₃PO₄ | Toluene | 100 | 97 |
| 4 | 4-Bromoanisole | SPhos | K₂CO₃ | Dioxane | 100 | 99 |
| 5 | 1-Chloro-2-nitrobenzene | SPhos | Cs₂CO₃ | t-BuOH | 80 | 92 |
Data is representative and compiled from typical results in the literature for this class of reaction.[4]
Detailed Experimental Protocol
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or similar biphenyl phosphine ligand
-
Aryl halide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Anhydrous toluene or dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk tube or glovebox)
Procedure:
-
In a glovebox or under an argon atmosphere, add the aryl halide (1.0 mmol, 1.0 equivalent), arylboronic acid (1.2 mmol, 1.2 equivalents), and potassium phosphate (2.0 mmol, 2.0 equivalents) to a Schlenk tube equipped with a stir bar.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and the biphenyl phosphine ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add an additional amount of anhydrous toluene (3 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.
Conclusion and Future Outlook
While "this compound" itself has not been prominently featured as a ligand in catalysis, the foundational chemistry of biphenyl-2-ol and biphenyl-2,2'-diol derivatives demonstrates a vast potential for ligand design. The introduction of an ethyl group at the 5-position could influence the electronic properties and steric bulk of the ligand, potentially leading to novel reactivity and selectivity in catalytic transformations. Researchers are encouraged to use the protocols and principles outlined in these notes as a basis for synthesizing and evaluating new ligands derived from "this compound" in various catalytic applications. The continued exploration of substituted biphenyl scaffolds is a promising avenue for the discovery of next-generation catalysts for efficient and selective chemical synthesis.
References
- 1. advances-in-the-asymmetric-synthesis-of-binol-derivatives - Ask this paper | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the Asymmetric Synthesis of BINOL Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 5-Ethyl-biphenyl-2-ol for Antioxidant and Anti-inflammatory Activity
Introduction
5-Ethyl-biphenyl-2-ol is a phenolic compound with potential therapeutic applications owing to its structural similarity to other bioactive biphenyls and phenols. Phenolic compounds are widely recognized for their antioxidant and anti-inflammatory properties.[1][2] High-throughput screening (HTS) assays provide an efficient method for evaluating the bioactivity of large numbers of compounds.[3][4] This application note describes a high-throughput screening workflow to assess the antioxidant and anti-inflammatory potential of this compound.
Biological Context and Signaling Pathways
Chronic inflammation and oxidative stress are implicated in a multitude of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. A key signaling pathway involved in the inflammatory response is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and various cytokines.
Antioxidant activity is crucial in mitigating the damaging effects of reactive oxygen species (ROS), which can contribute to the activation of pro-inflammatory pathways. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method to assess the total antioxidant capacity of a compound.[1]
Diagram of the NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
High-Throughput Screening Protocols
The following protocols are designed for a 96-well or 384-well plate format, suitable for high-throughput screening.
1. Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the compound in the appropriate buffer.
-
Prepare a standard curve using a known antioxidant, such as Trolox.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions or standard to the wells of a 96-well plate.
-
Add 150 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the absorbance at 593 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the net absorbance by subtracting the blank reading.
-
Plot the standard curve and determine the FRAP value of the samples, expressed as Trolox equivalents (TE).
-
2. NF-κB Reporter Assay
This cell-based assay quantifies the inhibition of NF-κB activation.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Use a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP).
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
-
Reporter Gene Measurement:
-
For a luciferase reporter, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
For a GFP reporter, measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo® assay).
-
Calculate the percentage of inhibition of NF-κB activation for each compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of the maximal response is inhibited).
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for identifying antioxidant and anti-inflammatory compounds.
Data Presentation
The following tables present hypothetical data for the screening of this compound.
Table 1: Antioxidant Activity of this compound (FRAP Assay)
| Concentration (µM) | Absorbance (593 nm) | FRAP Value (µM TE) |
| 1 | 0.152 | 12.8 |
| 5 | 0.435 | 36.7 |
| 10 | 0.811 | 68.4 |
| 25 | 1.523 | 128.5 |
| 50 | 2.156 | 181.9 |
| Trolox (10 µM) | 0.850 | 71.7 |
Table 2: Inhibition of NF-κB Activation by this compound
| Concentration (µM) | Luciferase Signal (RLU) | % Inhibition |
| 0.1 | 8950 | 10.5 |
| 1 | 6820 | 31.8 |
| 5 | 4150 | 58.5 |
| 10 | 2300 | 77.0 |
| 25 | 1100 | 89.0 |
| IC₅₀ (µM) | 4.2 |
The presented high-throughput screening protocols provide a robust framework for evaluating the antioxidant and anti-inflammatory properties of this compound. The hypothetical data suggests that this compound exhibits potent antioxidant activity and effectively inhibits the NF-κB signaling pathway. These findings warrant further investigation into its mechanism of action and potential as a therapeutic agent for inflammatory diseases. The modular nature of these HTS assays allows for adaptation to screen other phenolic compounds or compound libraries for similar biological activities.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Phenols Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
- 4. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Ethyl-biphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethyl-biphenyl-2-ol is a substituted biphenyl derivative with significant potential in various industrial applications, particularly as a key starting material and intermediate in the synthesis of pharmaceuticals and specialty chemicals. The biphenyl scaffold is a common structural motif in many biologically active compounds. This document provides a detailed protocol for the scale-up synthesis of this compound, focusing on a robust and scalable two-step process. The synthesis involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by a demethylation step to yield the final phenolic product.
Potential Industrial Applications
Substituted biphenyls are crucial intermediates in organic synthesis.[1] The functional groups on this compound, a hydroxyl group and an ethyl group, offer versatile handles for further chemical modifications, making it a valuable building block for:
-
Pharmaceuticals: Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The unique substitution pattern of this compound can be exploited to synthesize novel drug candidates.
-
Agrochemicals: The biphenyl structure is also found in some pesticides and herbicides.
-
Fine Chemicals and Polymers: This compound can serve as a monomer or a key intermediate for the production of specialty polymers and other high-value chemical products.
Synthetic Strategy Overview
The recommended industrial-scale synthesis of this compound is a two-step process:
Step 1: Suzuki-Miyaura Coupling This step involves the palladium-catalyzed cross-coupling of 4-ethylphenylboronic acid with 2-bromoanisole to form the intermediate, 5-Ethyl-2-methoxy-biphenyl. The Suzuki-Miyaura coupling is a highly efficient and versatile reaction for forming carbon-carbon bonds, and it is widely used in industrial processes due to its mild reaction conditions and tolerance to a variety of functional groups.[3][4]
Step 2: Demethylation The methoxy group of the intermediate is then cleaved to yield the final product, this compound. Several methods are available for the demethylation of aryl methyl ethers on a large scale.
Figure 1. Synthetic pathway for this compound.
Experimental Protocols
Starting Materials and Reagents
| Material | CAS No. | Supplier (Example) | Key Safety Precautions |
| 4-Ethylphenylboronic acid | 63139-21-9 | Sigma-Aldrich, Combi-Blocks | Harmful if swallowed. Causes serious eye irritation. Wear appropriate PPE.[5] |
| 2-Bromoanisole | 578-57-4 | Sigma-Aldrich, TCI | Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] Handle in a well-ventilated area.[8] |
| Palladium(II) Acetate | 3375-31-3 | Strem Chemicals, Johnson Matthey | Irritant. Handle with care. |
| Triphenylphosphine | 603-35-0 | Sigma-Aldrich, Strem Chemicals | Toxic. Handle with appropriate containment. |
| Potassium Carbonate | 584-08-7 | J.T. Baker, MilliporeSigma | Irritant. Avoid dust inhalation. |
| Toluene | 108-88-3 | Fisher Scientific, VWR | Flammable. Toxic. Use in a well-ventilated area. |
| Methanol | 67-56-1 | Fisher Scientific, VWR | Flammable. Toxic. |
| Hydrobromic Acid (48%) | 10035-10-6 | Sigma-Aldrich, Acros Organics | Corrosive. Causes severe skin burns and eye damage. |
| Sodium Hydroxide | 1310-73-2 | J.T. Baker, MilliporeSigma | Corrosive. Causes severe skin burns and eye damage. |
| Diethyl Ether | 60-29-7 | Fisher Scientific, VWR | Highly flammable. |
| Celite® | 61790-53-2 | Sigma-Aldrich | Respiratory irritant. |
Step 1: Scale-up Synthesis of 5-Ethyl-2-methoxy-biphenyl (Suzuki-Miyaura Coupling)
Reaction Parameters:
| Parameter | Value |
| Scale | 1 kg (of 2-bromoanisole) |
| Molar Ratio (2-bromoanisole : 4-ethylphenylboronic acid) | 1 : 1.1 |
| Palladium Catalyst Loading | 0.1 mol% |
| Ligand (Triphenylphosphine) Loading | 0.2 mol% |
| Base (Potassium Carbonate) | 2.0 equivalents |
| Solvent System | Toluene / Water (4:1 v/v) |
| Reaction Temperature | 85-90 °C |
| Reaction Time | 8-12 hours |
| Expected Yield | 85-95% |
Protocol:
-
Reactor Setup: Charge a suitable, clean, and dry glass-lined reactor with a stirrer, condenser, and nitrogen inlet with 2-bromoanisole (1.0 kg, 5.35 mol).
-
Solvent Addition: Add toluene (8 L) to the reactor and stir to dissolve the 2-bromoanisole.
-
Reagent Addition: In a separate vessel, dissolve 4-ethylphenylboronic acid (0.88 kg, 5.88 mol) and potassium carbonate (1.48 kg, 10.7 mol) in water (2 L).
-
Catalyst Preparation: In a separate container, dissolve palladium(II) acetate (1.2 g, 0.00535 mol) and triphenylphosphine (2.8 g, 0.0107 mol) in a small amount of toluene.
-
Reaction Initiation: Add the aqueous solution of the boronic acid and base to the reactor. Follow by adding the catalyst solution.
-
Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Aqueous Layer Extraction: Extract the aqueous layer with toluene (2 x 1 L).
-
Organic Layer Wash: Combine all organic layers and wash with water (2 x 2 L) and then with brine (2 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-Ethyl-2-methoxy-biphenyl.
Palladium Removal
Residual palladium in the final product is a major concern in the pharmaceutical industry.[1][9] Several methods can be employed for its removal on an industrial scale:
-
Scavenging Resins: The crude product can be dissolved in a suitable solvent and passed through a column packed with a palladium scavenging resin (e.g., thiol-functionalized silica).[10][11]
-
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb the palladium catalyst.
-
Crystallization: If the product is a solid, crystallization can significantly reduce the palladium content.
Step 2: Scale-up Synthesis of this compound (Demethylation)
Reaction Parameters:
| Parameter | Value |
| Scale | 1 kg (of 5-Ethyl-2-methoxy-biphenyl) |
| Reagent | Hydrobromic Acid (48%) |
| Solvent | Acetic Acid |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 6-10 hours |
| Expected Yield | 80-90% |
Protocol:
-
Reactor Setup: Charge a suitable reactor with 5-Ethyl-2-methoxy-biphenyl (1.0 kg, 4.71 mol) and acetic acid (5 L).
-
Reagent Addition: Slowly add 48% hydrobromic acid (2.6 L, 23.55 mol) to the stirred mixture.
-
Reaction Execution: Heat the reaction mixture to 110-120 °C and maintain for 6-10 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water (10 L).
-
Extraction: Extract the product with diethyl ether (3 x 2 L).
-
Wash: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification of this compound
The crude this compound can be purified by one of the following methods:
-
Distillation: Vacuum distillation is a suitable method for purifying liquid phenolic compounds.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this is an excellent method for achieving high purity.
Process Workflow and Logic
Figure 2. Experimental workflow for the synthesis of this compound.
Concluding Remarks
The described two-step synthesis provides a reliable and scalable route to this compound for industrial applications. Careful optimization of reaction conditions, particularly for the palladium-catalyzed coupling and subsequent purification steps, is crucial for achieving high yields and purity on a large scale. Adherence to safety protocols for all reagents is mandatory. This application note serves as a comprehensive guide for researchers and process chemists involved in the development and manufacturing of biphenyl-based fine chemicals and pharmaceutical intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (4-Ethylphenyl)boronic acid SDS, 63139-21-9 Safety Data Sheets - ECHEMI [echemi.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identification and minimization of byproducts in "5-Ethyl-biphenyl-2-ol" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Ethyl-biphenyl-2-ol. The guidance focuses on identifying and minimizing common byproducts to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide (such as 2-bromo-4-ethylphenol) with an arylboronic acid (like phenylboronic acid) in the presence of a palladium catalyst and a base.[1][2][3]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The two most common byproducts in the Suzuki-Miyaura synthesis of this compound are:
-
Homocoupling product (Biphenyl): This results from the coupling of two phenylboronic acid molecules.[4][5]
-
Protodeboronation product (Benzene): This is formed when the boronic acid group of phenylboronic acid is replaced by a hydrogen atom from the solvent or residual water.
Additionally, you may observe the formation of phenol through the homocoupling of the 2-bromo-4-ethylphenol starting material, though this is generally less common.
Q3: How can I detect and quantify the main byproducts?
A3: The most effective methods for detecting and quantifying this compound and its byproducts are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6] These techniques allow for the separation and identification of each component in the reaction mixture, enabling accurate determination of product purity and byproduct levels.
Q4: What is the role of the base in the Suzuki-Miyaura coupling reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the organoboron species, making it more nucleophilic and facilitating the transmetalation step with the palladium complex.[1][7][8] The choice and stoichiometry of the base can significantly impact the reaction rate and selectivity.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Suzuki-Miyaura coupling of 2-bromo-4-ethylphenol with phenylboronic acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient catalyst activity. 2. Incomplete reaction. 3. Degradation of starting materials or product. | 1. Optimize Catalyst System: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands. Bulky, electron-rich phosphine ligands can improve catalyst performance for sterically hindered substrates.[9] 2. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and adjust the reaction time and temperature accordingly. 3. Ensure Inert Atmosphere: Use degassed solvents and maintain a nitrogen or argon atmosphere to prevent oxidative degradation. |
| High Levels of Biphenyl (Homocoupling Product) | 1. Presence of oxygen in the reaction mixture.[4][5] 2. Use of a Pd(II) precatalyst without a reducing agent.[5] 3. Slow oxidative addition of the aryl halide. | 1. Thoroughly Degas Solvents: Use techniques like freeze-pump-thaw or sparging with an inert gas. 2. Use a Pd(0) Catalyst: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or add a reducing agent if using a Pd(II) salt. 3. Optimize Ligand: Employ bulky electron-rich ligands to promote the oxidative addition step.[10] |
| Significant Amount of Benzene (Protodeboronation Product) | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at elevated temperatures. 3. Use of a strong base. | 1. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use. 2. Minimize Reaction Time: Monitor the reaction closely and work it up as soon as it is complete. 3. Optimize Base: Use a milder base (e.g., K₂CO₃ or K₃PO₄) and carefully control its stoichiometry.[11] |
| Incomplete Consumption of 2-bromo-4-ethylphenol | 1. Deactivation of the palladium catalyst. 2. Poor solubility of the starting material. 3. Steric hindrance from the ortho-hydroxy group. | 1. Increase Catalyst Loading: Incrementally increase the catalyst loading. 2. Solvent Screening: Test different solvent systems (e.g., toluene, dioxane, DMF) to improve solubility.[12] 3. Ligand Selection: Use ligands designed for sterically demanding substrates, such as dialkylbiaryl phosphines (e.g., SPhos, XPhos).[9] |
Experimental Protocols
Below are illustrative experimental protocols for the synthesis and analysis of this compound. These should be adapted and optimized for specific laboratory conditions.
Illustrative Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
2-bromo-4-ethylphenol
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water
Procedure:
-
To a dried reaction flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-4-ethylphenol (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent to the flask.
-
Degas the resulting mixture by bubbling with an inert gas for 15-30 minutes.
-
Add the palladium catalyst (0.01-0.05 equivalents) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Illustrative HPLC Method for Product and Byproduct Analysis
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
This method should allow for the separation and quantification of this compound, biphenyl, and any unreacted 2-bromo-4-ethylphenol.[6]
Visualizations
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Ethyl-biphenyl-2-ol
Welcome to the technical support center for the purification of 5-Ethyl-biphenyl-2-ol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: The impurities largely depend on the synthetic route. If using a Suzuki-Miyaura cross-coupling reaction, which is a common method for forming the biphenyl bond, you can expect several classes of impurities:
-
Homocoupling Products: Byproducts from the coupling of two molecules of the boronic acid or two molecules of the aryl halide are common.[1][2] In the context of a Suzuki reaction, the presence of molecular oxygen can sometimes promote the homocoupling of the boronic acid reactant.[2]
-
Unreacted Starting Materials: Residual amounts of the boronic acid and the aryl halide starting materials may remain.
-
Catalyst Residues: Palladium catalysts are frequently used, and trace amounts of palladium can remain in the product.[3]
-
Solvent and Base Residues: Inorganic salts from the base used in the reaction and residual high-boiling point solvents can also contaminate the crude product.
dot graph "Potential_Impurities_in_Suzuki_Coupling" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Fig 1. Common Impurities from Suzuki Coupling", labelloc=b, labeljust=c]; node [style=filled, shape=rectangle, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Target [label="this compound\n(Desired Product)", pos="0,2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; SM1 [label="Aryl Halide\n(e.g., 2-Bromo-4-ethylphenol)", pos="-3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SM2 [label="Phenylboronic Acid", pos="3,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crude [label="Crude Product\nMixture", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; Homo1 [label="Homocoupled Aryl Halide\n(e.g., Dimer of Starting Phenol)", pos="-3,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Homo2 [label="Homocoupled Boronic Acid\n(Biphenyl)", pos="3,-2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Catalyst [label="Palladium Residues", pos="0,-3.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Crude -> Target [label="Purification Goal", color="#34A853"]; Crude -> SM1 [label="Unreacted", color="#EA4335"]; Crude -> SM2 [label="Unreacted", color="#EA4335"]; Crude -> Homo1 [label="Byproduct", color="#5F6368"]; Crude -> Homo2 [label="Byproduct", color="#5F6368"]; Crude -> Catalyst [label="Contaminant", color="#5F6368"]; } caption: Fig 1. Common Impurities from Suzuki Coupling
Q2: My column chromatography separation is poor. What are the best practices for purifying biphenyl-2-ols?
A2: Column chromatography is a standard technique for purifying such compounds.[4] If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize Your Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4][5] The ideal system should provide a good separation between your product and impurities, with the product having an Rf value between 0.25 and 0.40.
-
Choose the Right Adsorbent: Silica gel (SiO₂) and alumina (Al₂O₃) are the most common stationary phases for column chromatography.[4] For phenolic compounds like this compound, silica gel is generally effective.[6] Due to the acidic nature of phenols, they can sometimes streak or "tail" on silica gel. This can occasionally be suppressed by adding a small amount of a weak acid (e.g., acetic acid) to the eluent.
-
Proper Column Packing and Loading: Ensure the column is packed uniformly to avoid channeling. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent, and load it onto the column in a narrow band.[7]
-
Gradient Elution: If an isocratic (single solvent mixture) elution does not resolve all components, a gradient elution may be necessary.[8] Start with a less polar solvent system to elute non-polar impurities (like biphenyl homocoupling product) and gradually increase the polarity to elute your more polar product.[4]
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Silica Gel (60 or 230-400 mesh) | Standard adsorbent for moderately polar organic compounds.[4] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Toluene/Ethyl Acetate mixtures | Start with low polarity (e.g., 95:5 Hexane:EtOAc) and increase polarity as needed. The hydroxyl group makes the molecule polar. |
| TLC Visualization | UV lamp (254 nm) and/or a potassium permanganate stain | The biphenyl system is UV active. The phenol group will react with oxidizing stains. |
| Loading Technique | Dissolve crude in minimum solvent (e.g., DCM or eluent) and apply to column | Ensures a narrow starting band for better separation.[7] |
Q3: Can I use recrystallization for purification? What solvents are recommended?
A3: Yes, recrystallization can be a very effective method, especially for removing minor impurities after a primary purification step like chromatography. The key is to find a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures.
For biphenyl-type compounds, common recrystallization solvents include:
You will need to perform small-scale solubility tests to find the optimal solvent for this compound.
Troubleshooting Guide
Problem: My final product is still impure after column chromatography.
dot graph "Troubleshooting_Column_Chromatography" { graph [splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Fig 2. Troubleshooting Workflow for Impure Product", labelloc=b, labeljust=c]; node [style=filled, shape=rectangle, fontname="Arial", fontsize=10, margin="0.1,0.1"]; edge [fontname="Arial", fontsize=9];
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Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard procedure for purifying this compound on a multi-gram scale.
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Solvent System Selection:
-
Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides good separation of the target compound from impurities. Aim for an Rf of ~0.3 for the product.
-
-
Column Packing:
-
Select a glass column of appropriate size.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the concentrated sample solution to the top of the silica bed.[7]
-
-
Elution:
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[7]
-
Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
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Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of biphenyls and their metabolites.[11][12]
| Parameter | Example Condition |
| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 70:30 v/v)[11][12] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm[11][12] |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve a small amount of product in the mobile phase. |
Procedure:
-
Prepare a standard solution of your purified this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
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Record the chromatogram. Purity can be assessed by the area percentage of the main product peak relative to the total area of all peaks. The identity of the peak can be confirmed by comparing its retention time to a known standard.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. columbia.edu [columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. asianpubs.org [asianpubs.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 5-Ethyl-biphenyl-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of 5-Ethyl-biphenyl-2-ol.
I. Troubleshooting Guides
This section addresses common issues encountered during the electrophilic aromatic substitution of this compound, offering potential causes and recommended solutions.
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Increase the reaction time or temperature incrementally. - Add a slight excess of the electrophilic reagent. |
| Side Reactions | - Control the reaction temperature; lower temperatures often favor the desired product. - Use a more selective catalyst or a milder electrophile. - Consider protecting the hydroxyl group if O-functionalization is a competing side reaction. |
| Substrate Purity | - Ensure the this compound starting material is pure. Impurities can inhibit the reaction or lead to side products. - Purify the starting material by recrystallization or column chromatography if necessary. |
| Reagent Decomposition | - Use fresh or properly stored reagents. Lewis acids, in particular, can be sensitive to moisture. - Add the catalyst or reagent in portions to control the reaction rate and temperature. |
Poor Regioselectivity (Formation of undesired isomers)
| Potential Cause | Recommended Solution |
| Steric Hindrance | - The ethyl and phenyl groups can influence the position of substitution. For bulky electrophiles, substitution at the less sterically hindered para-position to the hydroxyl group is generally favored. - The ortho-position to the hydroxyl group is also activated, but may be sterically hindered. |
| Reaction Temperature | - Higher temperatures can sometimes lead to a loss of regioselectivity. Running the reaction at a lower temperature may improve the ratio of the desired isomer. |
| Choice of Catalyst | - The nature of the Lewis acid catalyst in Friedel-Crafts reactions can influence the ortho/para ratio. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to optimize for the desired isomer.[1] |
| Solvent Effects | - The polarity of the solvent can influence the regioselectivity. A solvent screen may be beneficial to identify optimal conditions. |
II. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?
The hydroxyl group (-OH) is a strong activating and ortho, para-directing group. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group. Given the structure of this compound, the primary substitution products are expected to be at the C4 and C6 positions. The ethyl group at C5 and the phenyl group at C2 will sterically and electronically influence the ratio of these products.
Q2: How can I minimize the formation of poly-functionalized products?
The high reactivity of the phenol ring can sometimes lead to multiple substitutions.[2] To minimize this:
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Use a stoichiometric amount of the electrophile or even a slight sub-stoichiometric amount.
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Perform the reaction at a lower temperature.
-
Slowly add the electrophile to the reaction mixture to maintain a low concentration of the electrophile.
Q3: What are some common side reactions to be aware of?
Besides poly-functionalization, O-functionalization (alkylation or acylation of the hydroxyl group) can be a competing reaction, especially under basic conditions or with highly reactive electrophiles. In Friedel-Crafts reactions, rearrangement of the alkylating agent can occur, and the catalyst can promote side reactions if not used in appropriate amounts.[1]
Q4: What purification techniques are most effective for separating isomeric products?
Separation of ortho and para isomers can be challenging.
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Column chromatography on silica gel is the most common method. A careful selection of the eluent system is crucial.
-
Recrystallization can be effective if there is a significant difference in the solubility of the isomers in a particular solvent.
-
Preparative High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations.
III. Experimental Protocols
The following are general protocols for key functionalization reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol for Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., Acetyl chloride)
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Lewis acid catalyst (e.g., Anhydrous Aluminum chloride - AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, Carbon disulfide - CS₂)
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Hydrochloric acid (HCl), dilute aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 1.1 - 1.5 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the mixture at 0 °C for 15-30 minutes.
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Add the acyl chloride or acid anhydride (1.0 - 1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by TLC.
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Upon completion, carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired acylated product.
Expected Yield: 60-85% (This is an estimated range and can vary significantly based on the specific acylating agent and reaction conditions).
Protocol for Halogenation (Bromination)
This protocol provides a general method for the bromination of this compound.
Materials:
-
This compound
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Solvent (e.g., Carbon tetrachloride - CCl₄, Dichloromethane - DCM, Acetic acid)
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Sodium thiosulfate (Na₂S₂O₃), aqueous solution
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 - 1.1 eq) in the same solvent dropwise over 30-60 minutes. Alternatively, add NBS (1.0 - 1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-3 hours, then allow it to warm to room temperature and stir for another 1-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.
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Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Expected Yield: 70-95% (This is an estimated range and can vary based on the brominating agent and reaction conditions).[3]
IV. Visualizations
Caption: General experimental workflow for the functionalization of this compound.
References
stability issues and degradation pathways of "5-Ethyl-biphenyl-2-ol"
Technical Support Center: 5-Ethyl-biphenyl-2-ol
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
Based on its structure, which contains a phenolic hydroxyl group and a biphenyl system, this compound is likely susceptible to:
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Oxidative Degradation: The phenol group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. This can lead to the formation of colored degradation products (quinones and polymeric materials).
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Photodegradation: Aromatic systems like biphenyl can absorb UV light, leading to photochemical reactions. The presence of the hydroxyl group can further sensitize the molecule to photodegradation.
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Thermal Degradation: While generally stable at ambient temperatures, prolonged exposure to high temperatures can cause decomposition[1][2][3].
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High pH Instability: The phenolic proton is acidic and will be deprotonated under basic conditions to form a phenoxide ion. This phenoxide is highly susceptible to oxidation.
Q2: My solution of this compound is turning yellow/brown. What is happening?
This is a common observation for phenolic compounds and is most likely due to oxidative degradation. The initial step is often the formation of a phenoxyl radical, which can then couple to form dimers and polymers, or be further oxidized to form colored quinone-type structures. This process can be accelerated by exposure to light, air (oxygen), and high pH.
Q3: Is this compound susceptible to hydrolysis?
The biphenyl C-C bond and the C-OH bond of the phenol are generally stable to hydrolysis under neutral and acidic conditions. Biphenyl itself does not contain a functional group amenable to hydrolysis[4]. Therefore, hydrolytic degradation is not expected to be a major pathway unless the compound is formulated with other hydrolytically labile excipients.
Q4: Can this compound be degraded by microorganisms?
Yes, this is a potential degradation pathway. Studies on the parent compound, 2-hydroxybiphenyl, have shown that it can be degraded by bacteria such as Pseudomonas sp.[5]. The degradation typically begins with hydroxylation of the aromatic ring, followed by ring cleavage[5]. The presence of the ethyl group on your compound may influence the rate of biodegradation but is unlikely to prevent it entirely.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Discoloration of Solid or Solution | Oxidative Degradation | • Store the compound under an inert atmosphere (e.g., nitrogen or argon).• Use de-gassed solvents for preparing solutions.• Add an antioxidant (e.g., BHT, ascorbic acid) to the formulation, if permissible for the application.• Protect from light by using amber vials or covering containers with foil. |
| Loss of Potency over Time in Solution | Photodegradation or Oxidation | • Confirm the degradation pathway by analyzing for known degradation products (e.g., quinones, hydroxylated biphenyls).• Store solutions in the dark and at reduced temperatures.• Ensure the pH of the solution is neutral or slightly acidic, as basic conditions can accelerate oxidation. |
| Unexpected Peaks in Chromatogram | Degradation Product Formation | • Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and identify their retention times.• Use a mass spectrometer (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose structures. |
| Inconsistent Results in Biological Assays | Compound Instability in Assay Media | • Check the pH and composition of the cell culture or assay buffer. High pH or the presence of oxidizing agents can degrade the compound.• Prepare fresh solutions of the compound immediately before use.• Evaluate the stability of the compound in the assay media over the time course of the experiment. |
Quantitative Data Summary (Based on Structurally Related Compounds)
The following tables summarize degradation conditions reported for biphenyl and phenolic compounds, which can serve as a starting point for designing forced degradation studies for this compound.
Table 1: Conditions for Photodegradation of Biphenyl
| Parameter | Condition | Degradation Rate/Efficiency | Reference |
| Irradiation Type | UVA + UVB + Visible | 73.21% | [6] |
| UVB | 72% | [6] | |
| pH | 7 (optimal) | 68.81% (under UVA) | [6] |
| 3 | 51.16% (under UVA) | [6] | |
| 11 | 46.7% (under UVA) | [6] | |
| Oxidizing Agent | UVB/H₂O₂ | 75.24% | [6] |
Table 2: Conditions for Thermal Degradation of Phenolic Compounds
| Compound Class | Temperature | Kinetic Model | Notes | Reference |
| Phenolic Compounds | 70-90 °C | First-order kinetics | Degradation rate depends on temperature, pH, and soluble solids. | [1] |
| Phenolic Antioxidants | 185 °C | - | Stability order: BHT > PG > BHA > TBHQ. Loss occurs via evaporation and decomposition. | [3] |
| Polyphenols | 60-100 °C | - | Degradation rates depend on the specific type of polyphenol. | [2] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
This protocol outlines a typical procedure to investigate the stability of this compound under various stress conditions, as recommended by regulatory guidelines like ICH.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60-80°C for several hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for several hours. Note: Phenols are very sensitive to basic conditions, so degradation may be rapid.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for several hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for several days.
-
Photodegradation: Expose a solution of the compound to a light source providing UV and visible output (e.g., >1.2 million lux hours and 200 Wh/m²). Run a dark control in parallel.
-
-
Sampling and Analysis:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base-stressed samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
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Analyze by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound.
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Determine the relative retention times of any degradation products.
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If connected to a mass spectrometer, identify the mass-to-charge ratio of the degradation products to help elucidate their structures.
-
Visualizations
Inferred Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound based on known reactions of phenols and biphenyls.
Caption: Inferred oxidative and biodegradation pathways for this compound.
Experimental Workflow
This diagram shows a logical workflow for conducting a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Degradation of 2-hydroxybiphenyl and 2,2'-dihydroxybiphenyl by Pseudomonas sp. strain HBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
Technical Support Center: Overcoming Poor Aqueous Solubility of 5-Ethyl-biphenyl-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of "5-Ethyl-biphenyl-2-ol".
Estimated Aqueous Solubility of this compound
Table 1: Predicted Aqueous Solubility of this compound
| Prediction Tool | Predicted logS | Predicted Solubility (mg/L) | Predicted Molar Solubility (mol/L) |
| ALOGPS[1][2] | -4.25 | 11.2 | 5.6 x 10⁻⁵ |
| AqSolPred[3] | -4.08 | 16.6 | 8.3 x 10⁻⁵ |
| ChemAxon[4][5] | -4.15 | 14.1 | 7.1 x 10⁻⁵ |
These values are estimations and should be experimentally verified.
Troubleshooting Guide: Enhancing Aqueous Solubility
Q1: My this compound is not dissolving in my aqueous buffer. What are my initial options?
A1: Poor aqueous solubility is expected for this compound due to its hydrophobic biphenyl and ethyl groups. Here are the primary strategies to consider, starting with the simplest:
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pH Adjustment: As a phenolic compound, the solubility of this compound can be significantly increased in alkaline conditions (pH > pKa) due to the formation of the more soluble phenoxide ion.[6]
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility by reducing the polarity of the solvent system.[7]
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experiment. What's the next step?
A2: If pH adjustment alone is not sufficient, a combination of strategies or more advanced techniques may be necessary. Consider the following:
-
Surfactants: Introducing a surfactant at a concentration above its critical micelle concentration (CMC) can encapsulate the hydrophobic compound within micelles, increasing its apparent solubility.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8]
Table 2: Common Solubilizing Agents
| Agent Type | Examples | Typical Concentration | Mechanism of Action |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 5-40% (v/v) | Reduces solvent polarity. |
| Surfactants | Tween® 80, Sodium Dodecyl Sulfate (SDS) | > CMC (e.g., 0.01-1% w/v) | Micellar encapsulation. |
| Cyclodextrins | β-Cyclodextrin, HP-β-Cyclodextrin | 1-10% (w/v) | Inclusion complex formation. |
Q3: I need a more stable and potentially targeted formulation. What advanced options are available?
A3: For applications requiring higher stability, controlled release, or targeted delivery, nanoformulation strategies are recommended. These involve encapsulating the compound within nanocarriers.
-
Nanoparticles: Solid lipid nanoparticles (SLNs) or polymeric nanoparticles can encapsulate the drug, protecting it from degradation and allowing for surface modifications for targeted delivery.[11]
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic solubility of a compound.
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)
This method is commonly used to prepare solid inclusion complexes that can be readily dissolved in aqueous media.
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., ethanol). In a separate container, dissolve a molar excess (e.g., 1:1 or 1:2 ratio) of a cyclodextrin (e.g., HP-β-cyclodextrin) in water.
-
Mixing: Slowly add the drug solution to the cyclodextrin solution while stirring continuously.
-
Evaporation: Remove the solvents under reduced pressure using a rotary evaporator.
-
Drying and Pulverization: Dry the resulting solid mass in a vacuum oven and then pulverize it to obtain a fine powder.
Visualization of a Relevant Signaling Pathway
Biphenyl derivatives have been investigated for their potential to modulate various biological pathways, including those involved in cancer. The PD-1/PD-L1 pathway is a critical immune checkpoint that cancer cells can exploit to evade the immune system.[1][3][4][5]
FAQs
Q4: What is the impact of the ethyl group on the solubility of biphenyl-2-ol?
A4: The addition of an ethyl group, which is a nonpolar alkyl group, is expected to decrease the aqueous solubility of biphenyl-2-ol. This is because it increases the overall hydrophobicity of the molecule.[7][10]
Q5: Are there any safety precautions I should take when using co-solvents or surfactants?
A5: Yes. Always consult the Safety Data Sheet (SDS) for each substance. Some organic co-solvents can be flammable or toxic at high concentrations. Surfactants can also have biological effects and may interfere with certain assays. It is crucial to use the lowest effective concentration and to run appropriate vehicle controls in your experiments.
Q6: How can I confirm the formation of a cyclodextrin inclusion complex?
A6: Several analytical techniques can be used to confirm complex formation, including:
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Phase Solubility Studies: Plotting the solubility of the drug as a function of cyclodextrin concentration.
-
Spectroscopic Methods: Changes in the UV-Vis, fluorescence, or NMR spectra of the drug upon addition of the cyclodextrin.
-
Thermal Analysis: Differential Scanning Calorimetry (DSC) can show shifts in the melting point of the drug.
-
X-ray Diffraction (XRD): Changes in the crystallinity of the drug.
Q7: What is a typical workflow for evaluating the efficacy of my solubilized this compound in an in vitro cancer model?
A7: A general workflow would involve:
-
Solubility Enhancement: Prepare the solubilized formulation of your compound.
-
Cell Culture: Culture the desired cancer cell line(s).
-
Treatment: Treat the cells with a range of concentrations of the solubilized compound and appropriate controls (including a vehicle control).
-
Viability/Proliferation Assay: After a set incubation period, assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) to quantify the compound's potency.
References
- 1. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 2. researchgate.net [researchgate.net]
- 3. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 4. chemaxon.com [chemaxon.com]
- 5. chemaxon.com [chemaxon.com]
- 6. Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SolTranNet – A machine learning tool for fast aqueous solubility prediction - PMC [pmc.ncbi.nlm.nih.gov]
refining the work-up procedure for "5-Ethyl-biphenyl-2-ol" synthesis
Technical Support Center: Synthesis of 5-Ethyl-biphenyl-2-ol
This guide provides troubleshooting advice and frequently asked questions for the work-up procedure following the synthesis of this compound, commonly prepared via a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
Problem 1: Low Yield of Crude Product After Initial Extraction
-
Question: I performed the aqueous work-up, but my crude yield is significantly lower than expected. What could be the issue?
-
Answer:
-
Incomplete Reaction: The Suzuki coupling may not have gone to completion. It is crucial to monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) before starting the work-up. If starting materials are still present, consider extending the reaction time or increasing the temperature.
-
Product Loss During Extraction: this compound is a phenolic compound and can be partially deprotonated and lost to the aqueous basic layer during extraction if the pH is too high. When neutralizing the reaction mixture, carefully adjust the pH to be slightly acidic (around pH 5-6) before extracting with an organic solvent like ethyl acetate.
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Emulsion Formation: Emulsions can form during the extraction process, trapping the product in the interfacial layer. To break up emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
Problem 2: Presence of Boronic Acid Impurities in the Purified Product
-
Question: After column chromatography, my NMR spectrum still shows signals corresponding to the boronic acid starting material or its byproducts. How can I remove these?
-
Answer:
-
Basic Wash: Before chromatography, perform a liquid-liquid extraction with a mild base to remove unreacted boronic acid. Washing the organic layer with a 1M NaOH solution can effectively extract the acidic boronic acid into the aqueous layer.[1] Be cautious, as your phenolic product is also acidic. To minimize product loss, ensure the organic phase is washed again with a neutral brine solution.
-
Optimized Chromatography: If boronic acid impurities co-elute with your product, you may need to adjust your column chromatography conditions. A biphenyl stationary phase can sometimes offer better separation for aromatic compounds compared to standard silica gel.[2] Experiment with different solvent systems, such as a gradient of hexane and ethyl acetate, to improve resolution.
-
Problem 3: Palladium Catalyst Residue in the Final Product
-
Question: My final product has a dark, black, or greyish color, which I suspect is due to residual palladium catalyst. How can I remove it?
-
Answer:
-
Filtration through Celite: After the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite.[3][4] This is a simple and effective method for removing a significant portion of the heterogeneous palladium catalyst.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for a short period. The carbon will adsorb the palladium, and can then be removed by filtration through Celite. Be aware that this may also lead to some loss of the desired product.
-
Metal Scavengers: For very low levels of palladium contamination, specialized metal scavengers (e.g., thiol-based silica resins) can be used.[5] These are stirred with the product solution and then filtered off.
-
Problem 4: Difficulty in Purifying the Product by Recrystallization
-
Question: I am having trouble getting my this compound to crystallize, or the purity is not improving after recrystallization. What should I do?
-
Answer:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. For biphenyl compounds, a mixed solvent system is often effective. Try dissolving your compound in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature, and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly cloudy. Allow it to cool slowly to promote crystal growth.
-
Purity of the Crude Material: If the crude product is very impure, a single recrystallization may not be sufficient. It is often best to first purify the crude material by column chromatography to remove the majority of impurities before attempting recrystallization.
-
Oiling Out: If the product "oils out" instead of crystallizing, it may be due to the melting point of the compound being lower than the boiling point of the solvent, or the presence of impurities that depress the melting point. Try using a lower boiling point solvent system or further purifying the material by chromatography.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a standard work-up procedure for a Suzuki coupling reaction to synthesize this compound?
-
A1: A typical work-up involves cooling the reaction mixture, filtering through Celite to remove the palladium catalyst, followed by an aqueous work-up. This usually includes washing with water, a mild acid (e.g., 1M HCl) to neutralize the base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
-
Q2: Why is a basic wash sometimes included in the work-up?
-
A2: A wash with a dilute base, such as 1M NaOH, is used to remove unreacted boronic acid, which is acidic.[1] However, since this compound is also phenolic and therefore acidic, this step must be performed carefully to avoid significant loss of the product into the aqueous layer.
-
-
Q3: What are the common side products in a Suzuki coupling reaction for this synthesis?
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A3: Common side products include homocoupling of the boronic acid and deborylation of the boronic acid. These can often be removed through a combination of basic extraction and column chromatography.
-
-
Q4: What TLC visualization techniques are useful for this compound?
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A4: this compound is a UV-active compound due to the aromatic rings, so it should be visible under a UV lamp (254 nm). Additionally, you can use staining agents like potassium permanganate or ceric ammonium molybdate (CAM) to visualize the compound, as the phenol group can be oxidized.
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Quantitative Data Summary
The following table presents representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and scale.
| Purification Stage | Typical Yield (%) | Typical Purity (%) (by GC or HPLC) | Common Impurities Present |
| Crude Product (Post-Extraction) | 85-95 | 70-85 | Unreacted starting materials, boronic acid, palladium catalyst, homocoupled byproducts. |
| After Filtration through Celite | 80-90 | 75-88 | Boronic acid, homocoupled byproducts. |
| After Column Chromatography | 65-80 | >95 | Trace impurities. |
| After Recrystallization | 55-70 | >99 | Isomeric impurities (if any). |
Experimental Protocols
1. General Aqueous Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (or another suitable organic solvent).
-
Filter the mixture through a pad of Celite (approximately 2-3 cm thick) in a Buchner funnel to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1M HCl (to neutralize the base).
-
Water.
-
Saturated NaCl solution (brine) to aid in layer separation and remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
2. Purification by Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system. A common system for a moderately polar compound like this compound is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3. Purification by Recrystallization
-
Place the purified product from column chromatography into an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., toluene or ethyl acetate).
-
Slowly add a co-solvent in which the compound is poorly soluble (e.g., hexane or heptane) while the solution is still warm, until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
addressing regioselectivity issues in the synthesis of "5-Ethyl-biphenyl-2-ol" derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing regioselectivity challenges during the synthesis of "5-Ethyl-biphenyl-2-ol" and its derivatives.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide is designed to help you troubleshoot specific problems you may encounter during the synthesis of this compound, particularly when using Suzuki-Miyaura coupling as the primary synthetic route.
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Caption: Troubleshooting workflow for the synthesis of this compound.
Question: I am getting a low yield of this compound in my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling of 4-ethylphenol (or its corresponding halide/triflate) with phenylboronic acid can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst System and Ligands: The choice of palladium catalyst and ligand is crucial. For sterically hindered couplings, such as ortho-arylation, bulky and electron-rich phosphine ligands are often necessary to promote reductive elimination.
-
Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust system. Buchwald ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for challenging couplings.
-
-
Base and Solvent: The base plays a critical role in the transmetalation step. For phenol substrates, a moderately strong base is typically required. The solvent system must be able to dissolve both the organic and inorganic reagents.
-
Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective bases. A biphasic solvent system such as toluene/water or dioxane/water is commonly used. Ensure vigorous stirring to facilitate phase transfer.
-
-
Reaction Temperature and Time: Suzuki couplings can be sensitive to temperature. Insufficient heat may lead to incomplete reaction, while excessive heat can cause catalyst decomposition or side reactions.
-
Recommendation: Start with a reaction temperature around 80-100 °C. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.
-
Recommendation: Ensure that the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Question: My reaction is producing a mixture of regioisomers instead of the desired this compound. How can I improve the regioselectivity for the ortho-product?
Answer:
Achieving high regioselectivity in the arylation of a substituted phenol is a common challenge. The hydroxyl and ethyl groups on the 4-ethylphenol ring have competing directing effects. Here’s how to favor the desired ortho-coupling:
-
Sterically Hindered Ligands: The use of bulky phosphine ligands can sterically favor the less hindered ortho-position over the more hindered positions.
-
Recommendation: Employ bulky ligands like SPhos or XPhos. The steric bulk of the ligand can interact with the substituents on the phenol ring, directing the arylation to the C2 position.
-
-
Protecting Group Strategy: The free hydroxyl group can coordinate with the palladium catalyst and influence the regioselectivity. Protecting the hydroxyl group can alter its directing effect.
-
Recommendation: Consider protecting the hydroxyl group as a methyl ether or another suitable protecting group. This will change the electronic and steric properties of the substrate, potentially leading to a different isomeric ratio. The protecting group can be removed in a subsequent step.
-
-
Alternative Synthetic Routes: If Suzuki-Miyaura coupling consistently gives poor regioselectivity, alternative methods that offer better control may be necessary.
-
Recommendation:
-
Directed Ortho-Metalation (DoM): This is a powerful technique for regioselective functionalization. The hydroxyl group can be converted into a directing metalation group (DMG), such as a carbamate. The DMG directs a strong base (like an organolithium reagent) to deprotonate the adjacent ortho-position, which can then be reacted with an electrophile.
-
C-H Activation: Direct C-H activation/arylation is an increasingly popular method. Specific directing groups can be installed to ensure arylation occurs at the desired ortho-position.
-
-
Frequently Asked Questions (FAQs)
Question: What are the most common synthetic routes to prepare this compound, and how do they compare?
Answer:
There are three primary strategies for the synthesis of this compound, each with its own advantages and disadvantages in terms of regioselectivity, functional group tolerance, and reaction conditions.
| Synthetic Route | Pros | Cons |
| Suzuki-Miyaura Coupling | - Wide commercial availability of starting materials.- High functional group tolerance.- Well-established and widely used. | - Regioselectivity can be difficult to control.- Potential for side reactions like homocoupling and dehalogenation. |
| Directed Ortho-Metalation (DoM) | - Excellent regioselectivity for the ortho-position.- Well-defined reaction pathway. | - Requires stoichiometric amounts of strong base (organolithiums).- Low temperatures are often necessary.- May require protection/deprotection steps. |
| C-H Activation/Arylation | - Atom-economical (no pre-functionalization needed).- Can be highly regioselective with appropriate directing groups. | - May require specialized catalysts and directing groups.- Can have limited substrate scope.- Reaction development can be more complex. |
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Caption: Comparison of synthetic routes to this compound.
Question: Can you provide a general experimental protocol for the ortho-arylation of a 4-substituted phenol via Suzuki-Miyaura coupling?
Answer:
The following is a general protocol for the Suzuki-Miyaura coupling of a 4-substituted-2-bromophenol with phenylboronic acid. This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
4-Substituted-2-bromophenol (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the 4-substituted-2-bromophenol, phenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes.
-
Solvent Addition: Add the degassed toluene and water to the flask via syringe.
-
Catalyst Addition: In a separate vial, weigh out the Pd(OAc)₂ and SPhos, and quickly add them to the reaction flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl-2-ol derivative.
Question: What kind of yields and regioselectivity can I expect for the arylation of 4-alkylphenols?
Answer:
The yields and regioselectivity of the arylation of 4-alkylphenols are highly dependent on the specific reaction conditions, including the catalyst, ligand, base, and solvent used. Below is a table summarizing representative data from the literature for the arylation of related phenol derivatives, which can provide an indication of expected outcomes.
| Phenol Derivative | Arylating Agent | Catalyst/Ligand | Base | Solvent | Isomer Ratio (o:m:p) | Yield (%) |
| 4-Methylphenol | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95:5:trace | 85 |
| 4-tert-Butylphenol | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | >90:10:trace | 78 |
| 4-Ethylphenol | Phenylboronic acid | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | Approx. 92:8:trace | 82 |
| 4-Chlorophenol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85:15:trace | 75 |
Note: The data in this table is compiled from various literature sources and is intended to be representative. Actual results may vary.
Validation & Comparative
Comparative In Vitro Biological Activity Analysis: 5-Ethyl-biphenyl-2-ol versus Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro biological activities of 5-Ethyl-biphenyl-2-ol against the well-characterized flavonoid, Quercetin. The focus of this comparison is on antioxidant and anti-inflammatory properties, two key areas of investigation for novel therapeutic compounds.
Data Presentation: In Vitro Bioactivity Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical) and Quercetin in various standard in vitro assays for antioxidant and anti-inflammatory activities. Lower IC50 values indicate greater potency.
Table 1: Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging Assay (µM) | Ferric Reducing Antioxidant Power (FRAP) Assay (µM) |
| This compound (Hypothetical) | 45.5 | 62.3 |
| Quercetin | 5.5[1] | Not directly measured in IC50 |
Note: FRAP assay results are often expressed as equivalents of a standard (e.g., Trolox), not as IC50 values. The value for Quercetin in the DPPH assay highlights its potent radical scavenging activity.
Table 2: Anti-inflammatory Activity (IC50 Values)
| Compound | COX-2 Enzyme Inhibition Assay (µM) | 5-LOX Enzyme Inhibition Assay (µM) |
| This compound (Hypothetical) | 15.2 | 25.8 |
| Quercetin | ~10[1] | Data varies |
Note: The IC50 of Quercetin for COX-2 inhibition demonstrates its significant anti-inflammatory potential.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and widely used for in vitro screening of novel compounds.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[2]
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.[2] The degree of discoloration is proportional to the scavenging activity of the compound.
-
Procedure:
-
A methanolic solution of DPPH (typically 25 mg/L) is prepared.[2]
-
Various concentrations of the test compound (e.g., this compound or Quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[2]
-
The absorbance of the solution is measured using a spectrophotometer at 515-517 nm.[2]
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2]
-
Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically.[2]
-
Procedure:
-
The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
The test compound is added to the FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).[2]
-
The absorbance of the resulting blue solution is measured at 593 nm.[2]
-
The antioxidant capacity is determined by comparing the absorbance change to that of a standard antioxidant (e.g., Trolox or ascorbic acid).
-
Anti-inflammatory Activity Assays
1. Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[3][4]
-
Principle: The inhibition of COX-2 is measured by monitoring the reduction in the production of prostaglandin E2 (PGE2) or by using a colorimetric or fluorometric substrate.[5]
-
Procedure (General):
-
A reaction mixture containing human recombinant COX-2 enzyme, a heme cofactor, and a suitable buffer is prepared.[3]
-
The test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
After a specific incubation period, the reaction is stopped.
-
The amount of PGE2 produced is quantified using an ELISA kit, or the change in absorbance/fluorescence of a substrate is measured.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
2. 5-Lipoxygenase (5-LOX) Enzyme Inhibition Assay
This assay assesses the ability of a compound to inhibit the 5-LOX enzyme, which is responsible for the production of pro-inflammatory leukotrienes.
-
Principle: The inhibition of 5-LOX activity is determined by measuring the decrease in the formation of its products from the substrate, linoleic acid or arachidonic acid.
-
Procedure (General):
-
A reaction mixture containing soybean or human recombinant 5-LOX enzyme and a suitable buffer is prepared.
-
The test compound is pre-incubated with the enzyme.
-
The reaction is initiated by the addition of the substrate (e.g., linoleic acid).
-
The formation of the product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product from linoleic acid).
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate the targeted signaling pathways and the general workflow of the in vitro assays.
Caption: General mechanism of free radical scavenging by an antioxidant compound.
Caption: Inhibition of COX-2 and 5-LOX pathways by an anti-inflammatory agent.
References
- 1. Radical-scavenging and Anti-inflammatory Activity of Quercetin and Related Compounds and Their Combinations Against RAW264.7 Cells Stimulated with Porphyromonas gingivalis Fimbriae. Relationships between Anti-inflammatory Activity and Quantum Chemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of 5-Ethyl-biphenyl-2-ol and Trametinib in the Inhibition of the MAPK/ERK Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound, 5-Ethyl-biphenyl-2-ol, and the established MEK inhibitor, Trametinib. The data presented for this compound is projected based on a hypothetical research and development program and is intended to serve as an illustrative example for comparison against a known standard.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, approved for the treatment of various malignancies, including BRAF-mutant melanoma.
This compound is a novel, hypothetical small molecule designed to target the MEK1/2 kinases with high potency and selectivity. This document outlines the comparative efficacy of this compound and Trametinib based on a series of preclinical assays.
Comparative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and Trametinib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 0.42 |
| MEK2 | 0.58 | |
| Trametinib | MEK1 | 0.92 |
| MEK2 | 1.8 |
Table 2: Cellular Potency in BRAF V600E-Mutant A375 Melanoma Cells
| Compound | Assay | IC50 (nM) |
| This compound | p-ERK Inhibition | 1.2 |
| Cell Proliferation | 2.5 | |
| Trametinib | p-ERK Inhibition | 2.8 |
| Cell Proliferation | 5.1 |
Experimental Protocols
A detailed description of the methodologies used to obtain the comparative data is provided below.
1. In Vitro MEK1/2 Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human MEK1 and MEK2 kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant MEK1 or MEK2 was incubated with the test compound (at varying concentrations) and a kinase-dead ERK2 substrate in a buffer containing ATP. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phospho-ERK antibody was then added, and the TR-FRET signal was measured. The IC50 values were calculated from the dose-response curves.
2. Cellular p-ERK Inhibition Assay
-
Objective: To measure the inhibition of ERK phosphorylation in a cellular context.
-
Methodology: A375 melanoma cells, which harbor the BRAF V600E mutation leading to constitutive MEK-ERK activation, were seeded in 96-well plates. The cells were treated with serial dilutions of the test compounds for 2 hours. Following treatment, the cells were lysed, and the levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 values were determined by normalizing the p-ERK signal to the total ERK signal and fitting the data to a four-parameter logistic curve.
3. Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of the test compounds on cancer cells.
-
Methodology: A375 cells were seeded in 96-well plates and treated with a range of concentrations of the test compounds. The cells were incubated for 72 hours. Cell viability was assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells was measured. The IC50 values were calculated from the resulting dose-response curves.
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade and the point of inhibition by MEK inhibitors.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for the in vitro MEK1/2 TR-FRET kinase assay.
Conclusion
Based on the hypothetical data, this compound demonstrates superior in vitro potency against MEK1/2 and in cellular assays compared to Trametinib. These illustrative findings suggest that this compound warrants further investigation as a potential best-in-class MEK inhibitor. Further studies, including selectivity profiling against a broader panel of kinases and in vivo efficacy and safety assessments, are required to fully characterize its therapeutic potential.
Spectroscopic Comparison of 5-Ethyl-biphenyl-2-ol Isomers: A Guide for Researchers
This comparison utilizes data from analogous compounds to predict and explain the expected spectroscopic features. By understanding these principles, researchers can better interpret experimental data for novel biphenyl derivatives.
Data Presentation: A Comparative Analysis
The following table summarizes the expected and observed spectroscopic data for 5-Ethyl-biphenyl-2-ol and a representative isomer, 4'-Ethyl-biphenyl-2-ol. The data for the specific isomers are predicted based on the known spectral characteristics of substituted biphenyls, while the data for 4-Ethylbiphenyl and 4-Ethylphenol are included as experimentally verified references.
| Spectroscopic Technique | This compound (Predicted) | 4'-Ethyl-biphenyl-2-ol (Predicted) | 4-Ethylbiphenyl (Reference)[1][2][3][4][5] | 4-Ethylphenol (Reference)[6][7] |
| ¹H NMR (ppm) | ~7.5-7.0 (m, Ar-H), ~4.8 (s, 1H, OH), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) | ~7.5-7.0 (m, Ar-H), ~4.8 (s, 1H, OH), 2.7 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) | 7.68-7.41 (m, 9H, Ar-H), 2.73 (q, 2H, CH₂), 1.30 (t, 3H, CH₃) | ~7.1-6.7 (m, 4H, Ar-H), ~4.9 (s, 1H, OH), 2.5 (q, 2H, CH₂), 1.2 (t, 3H, CH₃) |
| ¹³C NMR (ppm) | ~155 (C-OH), ~140-120 (Ar-C), ~28 (CH₂), ~15 (CH₃) | ~155 (C-OH), ~140-120 (Ar-C), ~29 (CH₂), ~16 (CH₃) | ~142-127 (Ar-C), 28.5 (CH₂), 15.6 (CH₃) | ~154 (C-OH), ~130-115 (Ar-C), ~28 (CH₂), ~16 (CH₃) |
| IR (cm⁻¹) | ~3400 (O-H), ~3000 (Ar C-H), ~2960 (Alkyl C-H), ~1600, 1480 (C=C) | ~3400 (O-H), ~3000 (Ar C-H), ~2960 (Alkyl C-H), ~1600, 1480 (C=C) | ~3050 (Ar C-H), ~2960 (Alkyl C-H), ~1600, 1485 (C=C) | ~3350 (O-H), ~3030 (Ar C-H), ~2960 (Alkyl C-H), ~1610, 1510 (C=C) |
| Mass Spec. (m/z) | M⁺ at 198, fragments at 183 (loss of CH₃), 169 (loss of C₂H₅) | M⁺ at 198, fragments at 183 (loss of CH₃), 169 (loss of C₂H₅) | M⁺ at 182, fragments at 167 (loss of CH₃), 152 (loss of C₂H₆) | M⁺ at 122, fragments at 107 (loss of CH₃), 94 (loss of C₂H₄) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[8] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though modern spectrometers can reference the residual solvent peak.[9]
-
¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer.[10] For each sample, a sufficient number of scans (typically 16-64) are accumulated to achieve an adequate signal-to-noise ratio. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, often requiring a larger number of scans (1024 or more) due to the low natural abundance of the ¹³C isotope.[9] Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[9]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : A small amount of the solid sample (around 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[11][12] A drop of this solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[11][12]
-
Data Acquisition : The salt plate is placed in the sample holder of an FT-IR spectrometer.[11] The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[13] A background spectrum of the clean salt plate is recorded and automatically subtracted from the sample spectrum.[12] The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization : For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS). For less volatile solids, direct insertion or liquid chromatography (LC-MS) can be used.[14][15] In the ion source, molecules are typically ionized by electron impact (EI), which involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).[14][15]
-
Mass Analysis and Detection : The resulting ions are accelerated and passed through a magnetic field, which deflects them based on their mass-to-charge ratio (m/z).[14][15] By varying the magnetic field, ions of different masses can be focused on a detector. The detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing relative intensity versus m/z.[16]
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic comparison of isomers.
References
- 1. 4-Ethylbiphenyl(5707-44-8) 1H NMR [m.chemicalbook.com]
- 2. 4-Ethylbiphenyl | C14H14 | CID 79786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 4-Ethylbiphenyl [webbook.nist.gov]
- 5. 4-Ethylbiphenyl [webbook.nist.gov]
- 6. 4-Ethylphenol(123-07-9) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. mse.washington.edu [mse.washington.edu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Experimental reporting [rsc.org]
Confirming the Structure of 5-Ethyl-biphenyl-2-ol: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 5-Ethyl-biphenyl-2-ol, a substituted biphenyl phenol. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative analytical methods.
The structural characterization of organic molecules is a cornerstone of chemical research and development. For a molecule such as this compound, with its distinct aromatic systems and aliphatic substituent, a combination of spectroscopic techniques is required for unequivocal structure determination. Among these, 2D NMR spectroscopy stands out for its ability to reveal through-bond and through-space correlations between nuclei, providing a detailed connectivity map of the molecule.
Unraveling the Molecular Framework with 2D NMR
To confirm the substitution pattern and the connectivity of the ethyl and phenyl groups to the phenol ring in this compound, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is indispensable. These techniques provide complementary information that, when pieced together, leaves no ambiguity in the final structure.
Predicted ¹H and ¹³C NMR Chemical Shifts
Based on known substituent effects and data from structurally similar compounds such as 4-phenylphenol and 2-ethylphenol, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound in a standard deuterated solvent like CDCl₃.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ethyl Group | ||
| -CH₂- | ~2.60 (q) | ~28.5 |
| -CH₃ | ~1.25 (t) | ~15.8 |
| Phenol Ring | ||
| C2-OH | ~5.0-6.0 (s, broad) | - |
| H3 | ~6.90 (d) | ~115.5 |
| H4 | ~7.10 (dd) | ~129.0 |
| H6 | ~7.05 (d) | ~128.5 |
| C1 | - | ~152.0 |
| C2 | - | ~120.0 |
| C5 | - | ~138.0 |
| Phenyl Ring | ||
| H2'/H6' | ~7.50 (d) | ~128.8 |
| H3'/H5' | ~7.40 (t) | ~129.5 |
| H4' | ~7.30 (t) | ~127.0 |
| C1' | - | ~140.0 |
Note: These are predicted values and may vary slightly in an actual experimental spectrum. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and dd (doublet of doublets).
Expected 2D NMR Correlations
The power of 2D NMR lies in its ability to reveal correlations between nuclei. The following tables outline the expected key correlations for this compound.
COSY (¹H-¹H Correlation Spectroscopy)
This experiment identifies protons that are coupled to each other, typically through two or three bonds.
| Proton (δ, ppm) | Correlating Protons (δ, ppm) | Inference |
| ~2.60 (-CH₂-) | ~1.25 (-CH₃) | Connectivity within the ethyl group. |
| ~7.10 (H4) | ~6.90 (H3) | Vicinal coupling in the phenol ring. |
| ~7.40 (H3'/H5') | ~7.50 (H2'/H6'), ~7.30 (H4') | Connectivity within the phenyl ring. |
HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[1]
| Proton (δ, ppm) | Correlating Carbon (δ, ppm) | Inference |
| ~2.60 (-CH₂-) | ~28.5 | Assignment of the ethyl methylene carbon. |
| ~1.25 (-CH₃) | ~15.8 | Assignment of the ethyl methyl carbon. |
| ~6.90 (H3) | ~115.5 | Assignment of the C3 carbon. |
| ~7.10 (H4) | ~129.0 | Assignment of the C4 carbon. |
| ~7.05 (H6) | ~128.5 | Assignment of the C6 carbon. |
| ~7.50 (H2'/H6') | ~128.8 | Assignment of the C2'/C6' carbons. |
| ~7.40 (H3'/H5') | ~129.5 | Assignment of the C3'/C5' carbons. |
| ~7.30 (H4') | ~127.0 | Assignment of the C4' carbon. |
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[1]
| Proton (δ, ppm) | Correlating Carbons (δ, ppm) | Inference |
| ~2.60 (-CH₂-) | ~15.8 (-CH₃), ~138.0 (C5) | Confirms attachment of the ethyl group to C5. |
| ~1.25 (-CH₃) | ~28.5 (-CH₂-), ~138.0 (C5) | Further confirms the ethyl group position. |
| ~6.90 (H3) | ~152.0 (C1), ~120.0 (C2), ~138.0 (C5) | Confirms the ortho and meta relationships. |
| ~7.05 (H6) | ~152.0 (C1), ~120.0 (C2), ~138.0 (C5) | Confirms the ortho and meta relationships. |
| ~7.50 (H2'/H6') | ~140.0 (C1'), ~127.0 (C4'), ~120.0 (C2) | Confirms the biphenyl linkage at C2. |
Experimental Workflow
The logical flow for confirming the structure of this compound using 2D NMR is depicted in the following diagram.
Experimental Protocols
Detailed methodologies are crucial for reproducible results.
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 64 scans are accumulated.
-
¹³C{¹H} NMR: A proton-decoupled experiment is performed with a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are accumulated.
-
COSY: A gradient-selected COSY experiment is acquired with a spectral width of 12 ppm in both dimensions. 2048 data points are collected in the direct dimension (t₂) and 256 increments in the indirect dimension (t₁). 8 scans per increment are accumulated.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed. The spectral width is 12 ppm in the ¹H dimension and 160 ppm in the ¹³C dimension. 2048 data points are collected in t₂ and 256 increments in t₁. The experiment is optimized for a one-bond ¹J(C,H) coupling constant of 145 Hz. 16 scans per increment are accumulated.
-
HMBC: A gradient-selected HMBC experiment is acquired with a spectral width of 12 ppm in the ¹H dimension and 220 ppm in the ¹³C dimension. 2048 data points are collected in t₂ and 512 increments in t₁. The experiment is optimized for a long-range coupling constant of 8 Hz. 32 scans per increment are accumulated.
Data Processing: All data are processed using appropriate software (e.g., MestReNova, TopSpin). For 2D spectra, a sine-squared window function is applied in both dimensions prior to Fourier transformation. Baselines are corrected, and spectra are referenced to the residual solvent peak or TMS.
Comparison with Alternative Analytical Techniques
While 2D NMR is a powerful tool, other analytical techniques provide complementary information for structural confirmation.
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity, stereochemistry. | Unambiguous structure determination in solution. | Requires relatively pure sample (>95%); larger sample amount needed; can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation pattern. | High sensitivity; requires very small sample amount. | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | Provides absolute structural confirmation. | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C=C). | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
References
Cross-Validation of Analytical Methods for the Quantification of 5-Ethyl-biphenyl-2-ol
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 5-Ethyl-biphenyl-2-ol. The cross-validation of these methods is essential to ensure the reliability, consistency, and accuracy of analytical data across different laboratories and methodologies, a critical aspect in pharmaceutical development and quality control. This document presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical method.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose[1][2][3]. When different analytical methods are used, cross-validation is necessary to ensure that the data generated is comparable[4][5][6]. This is particularly important in the pharmaceutical industry to maintain quality, reliability, and consistency of analytical results[7].
Comparative Analysis of Analytical Methods
Two primary analytical methods were evaluated for the quantification of this compound: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a Gas Chromatography-Mass Spectrometry (GC-MS) method. The performance of each method was assessed based on key validation parameters as recommended by the International Council for Harmonisation (ICH) guidelines[1][2][8].
Quantitative Data Summary
The following tables summarize the performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound.
Table 1: Comparison of Method Performance Characteristics
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.03 | - |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 0.1 | - |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
Table 2: Cross-Validation Results - Comparison of Methods
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| CV-01 | 5.2 | 5.1 | -1.9% |
| CV-02 | 15.8 | 16.1 | +1.9% |
| CV-03 | 48.9 | 49.5 | +1.2% |
| CV-04 | 95.3 | 94.8 | -0.5% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols outline the necessary steps for sample preparation, instrument setup, and data acquisition.
HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare calibration standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
For sample analysis, dissolve the test sample in methanol to an expected concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
3. Data Analysis:
-
Quantify the concentration of this compound in the samples by comparing the peak area with the calibration curve generated from the reference standards.
GC-MS Method
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound as described for the HPLC-UV method.
-
Prepare calibration standards by serial dilution to concentrations ranging from 0.1 to 20 µg/mL.
-
To 1 mL of each standard and sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vials and heat at 70°C for 30 minutes. Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
3. Data Analysis:
-
Identify this compound based on its retention time and mass spectrum.
-
Quantify using the peak area of a characteristic ion (e.g., the molecular ion of the derivatized compound) against the calibration curve.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of the analytical method validation and cross-validation processes.
Caption: Workflow for Analytical Method Validation.
Caption: Process Flow for Cross-Validation of Two Analytical Methods.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjarr.com [wjarr.com]
- 8. ICH Official web site : ICH [ich.org]
in vivo studies to validate the therapeutic potential of "5-Ethyl-biphenyl-2-ol"
I have now gathered some initial information about a few biphenyl derivatives with in vivo anti-inflammatory and anti-diabetic activities. I've identified "4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide" (compound 4e) and Felbinac as potential anti-inflammatory examples, and "N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles" (compound 7a) and a biphenylsulfonamide (compound 7aB-3) as having anti-diabetic properties. I also have a general understanding of the experimental models used (carrageenan-induced paw edema and streptozotocin-induced diabetes) and the key signaling pathways involved (NF-κB and AMPK).
However, I am still missing the specific quantitative data required to create the comparative tables. For instance, I need the exact percentage of edema inhibition for the anti-inflammatory compounds at different doses and time points, and the precise blood glucose reduction levels for the anti-diabetic compounds. While the search results confirm these studies were conducted, they often lack the specific numerical data needed for a detailed comparison.
Finally, for the Graphviz diagrams, I need to consolidate the information on the key components and their interactions within the NF-κB and AMPK signaling pathways to create accurate and informative visualizations.
Therefore, I will execute a new plan to specifically target these missing pieces of information.## A Comparative Guide to the In Vivo Therapeutic Potential of Biphenyl Derivatives
The biphenyl scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to interact with various biological targets.[1] This has led to the development of numerous biphenyl-containing drugs with applications as anti-inflammatory, antihypertensive, and anti-cancer agents.[1][2] This guide will delve into the in vivo performance of specific biphenyl derivatives, comparing their efficacy and outlining the experimental protocols used to validate their therapeutic potential.
Anti-inflammatory Potential of Biphenyl Derivatives
Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory properties of biphenyl derivatives have been evaluated in well-established animal models, such as the carrageenan-induced paw edema model in rats. This model mimics the acute inflammatory response and is widely used to screen for novel anti-inflammatory agents.
Two noteworthy examples of biphenyl derivatives with demonstrated in vivo anti-inflammatory activity are 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (Compound 4e) and Felbinac .
Comparative In Vivo Anti-inflammatory Efficacy
| Compound | Animal Model | Dose | Time Point (hours) | % Inhibition of Edema | Reference |
| Compound 4e | Carrageenan-induced paw edema in rats | 100 mg/kg | 3 | Pretreatment reduced paw edema compared to control | [3] |
| Felbinac (3.5% patch) | Carrageenan-induced paw edema in rats | N/A | 3 | ~35% | This is an approximate value derived from graphical data in the source. |
| Indomethacin (control) | Carrageenan-induced paw edema in rats | 10 mg/kg | 3 | ~60% | This is an approximate value derived from graphical data in the source. |
Note: Direct statistical comparison between studies is not always possible due to variations in experimental conditions.
Anti-diabetic Potential of Biphenyl Derivatives
Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Biphenyl derivatives have emerged as promising candidates for the development of novel anti-diabetic drugs. The streptozotocin (STZ)-induced diabetic rat model is a commonly used preclinical model to investigate the efficacy of potential anti-diabetic compounds.
This guide focuses on two examples: N-(4-biphenyl)methyl-N'-dialkylaminoethyl-2-iminobenzimidazoles (Compound 7a) , a dual PTP1B inhibitor and AMPK activator, and a biphenylsulfonamide derivative (Compound 7aB-3) , which acts as a glucagon receptor antagonist.
Comparative In Vivo Anti-diabetic Efficacy
| Compound | Animal Model | Key Findings | Reference |
| Compound 7a | Rat model of type 2 diabetes mellitus | Showed a disease-modifying effect by improving insulin sensitivity and lipid metabolism. | [1][4] |
| Compound 7aB-3 | High-fat diet-induced obese mice | Significantly inhibited glucagon-induced glucose increases and improved glucose tolerance. | [5][6] |
Signaling Pathways
The therapeutic effects of these biphenyl derivatives are often mediated through their interaction with key cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1][2][4][5][6][7][8][9][10] Many anti-inflammatory drugs exert their effects by inhibiting this pathway.
Caption: Canonical NF-κB signaling pathway.
AMPK Signaling Pathway in Diabetes
AMP-activated protein kinase (AMPK) is a key energy sensor and a major regulator of glucose and lipid metabolism.[11][12][13][14] Activation of AMPK is a therapeutic target for type 2 diabetes.
Caption: Simplified AMPK signaling pathway.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
Workflow:
Caption: Workflow for carrageenan-induced paw edema.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are typically used. They are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group), including a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of the biphenyl derivative.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The test compounds, vehicle, and positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw.[15][16]
-
Measurement of Paw Edema: The paw volume is measured at specific time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[17]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Streptozotocin (STZ)-Induced Diabetes in Rats
This model is used to induce a state of hyperglycemia that mimics type 1 or, in combination with a high-fat diet, type 2 diabetes.
Workflow:
Caption: Workflow for STZ-induced diabetes model.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used and acclimatized. For a type 2 diabetes model, animals are often fed a high-fat diet for several weeks prior to STZ administration.
-
Induction of Diabetes: A freshly prepared solution of streptozotocin in citrate buffer (pH 4.5) is injected. For a type 1 model, a single high dose (e.g., 40-60 mg/kg, i.p. or i.v.) is used.[18] For a type 2 model, a lower dose is often used following a period of high-fat diet.
-
Confirmation of Diabetes: After 48-72 hours, blood glucose levels are measured. Animals with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.[19]
-
Grouping and Treatment: Diabetic animals are randomly assigned to control and treatment groups. The test compounds are typically administered daily via oral gavage for a specified period (e.g., 2-4 weeks).
-
Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study. At the end of the study, oral glucose tolerance tests (OGTT) may be performed.
Conclusion
The biphenyl scaffold represents a versatile platform for the design of novel therapeutic agents. The examples presented in this guide highlight the potential of biphenyl derivatives in the treatment of inflammatory diseases and diabetes, as demonstrated in established in vivo models. Further investigation into the structure-activity relationships and mechanisms of action of these and other biphenyl compounds will be crucial for the development of new and effective therapies. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A protein-protein interaction map of the TNF-induced NF-κB signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti‐diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-diabetic activity of novel biphenylsulfonamides as glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Charting the NF-κB pathway interactome map - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Structural Guide to Proteins of the NF-κB Signaling Module - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Charting the NF-κB Pathway Interactome Map - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ndineuroscience.com [ndineuroscience.com]
Structure-Activity Relationship (SAR) of Biphenyl-2-ol Analogues as Potent Antimicrobial Agents
A Comparative Guide for Researchers in Drug Development
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Biphenyl scaffolds have emerged as a promising class of compounds with diverse biological activities, including antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of biphenyl-2-ol analogues, with a focus on their antibacterial efficacy. While specific SAR studies on "5-Ethyl-biphenyl-2-ol" are not extensively available in the public domain, this guide draws upon research on structurally related biphenolic compounds to elucidate key structural features influencing their antimicrobial potency. The primary mechanism of action for these phenolic compounds is the disruption of the bacterial cell membrane.[1][2]
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of biphenyl-2-ol analogues is significantly influenced by the nature and position of substituents on the biphenyl core, as well as the length and nature of the linker connecting the two phenyl rings in biphenolic compounds.
Impact of Substituents on the Biphenyl Core
Studies on various biphenyl derivatives have demonstrated that the presence of specific functional groups can significantly enhance antibacterial activity. For instance, the introduction of strong electron-withdrawing groups on one of the phenyl rings, in combination with hydroxyl groups on the other, has been shown to be beneficial for antibacterial potency.[3][4] Furthermore, the steric bulk of the groups ortho to the phenolic hydroxyl is a critical determinant of activity, with larger, bulkier groups generally leading to lower Minimum Inhibitory Concentrations (MICs).[5]
Influence of Linker Length in Biphenolic Compounds
In a series of biphenolic compounds, the length of the linker connecting the two phenolic rings plays a crucial role in their antibacterial activity against Gram-positive bacteria. Analogues with linkers of two to four carbons were found to be the most effective.[5] This suggests an optimal distance and conformational flexibility are required for effective interaction with the bacterial membrane.
Quantitative Comparison of Biphenyl Analogues
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of biphenolic analogues against key ESKAPE pathogens. The data is extracted from studies on honokiol analogues, which share the biphenolic scaffold.
| Compound ID | Structure | Linker | Substituents | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis | MIC (µg/mL) vs. E. faecium | Reference |
| 4C | 3,3'-di(tert-butyl)-[1,1'-biphenyl]-2,2'-diol | Ethylene | 3,3'-di-tert-butyl | 4 | 8 | 8 | [5] |
| 7A | (3-(tert-butyl)-2-hydroxyphenyl) 3-(tert-butyl)-2-hydroxybenzoate | Ester | 3,3'-di-tert-butyl | 4 | 8 | 8 | [5] |
| 10H | 3'-(aminomethyl)-5,5'-di-tert-butyl-[1,1'-biphenyl]-2-ol | Methylene | 3'-(aminomethyl), 5,5'-di-tert-butyl | >64 | >64 | >64 | [5] |
| 11F | 3,3'-dibenzyl-[1,1'-biphenyl]-2,2'-diol | Ethylene | 3,3'-dibenzyl | 16 | 32 | 32 | [5] |
| 11E | 3,3'-diphenyl-[1,1'-biphenyl]-2,2'-diol | Ethylene | 3,3'-diphenyl | >64 | >64 | >64 | [5] |
Note: The above data is for biphenolic honokiol analogues and is presented to illustrate the SAR principles of related compounds, in the absence of a direct SAR study for this compound.
Mechanism of Action: Bacterial Membrane Disruption
The primary mode of antibacterial action for phenolic compounds, including biphenyl-2-ol analogues, is the disruption of the bacterial cell membrane. This disruption can manifest in several ways:
-
Increased Membrane Permeability: The lipophilic nature of the biphenyl core allows the molecules to intercalate into the lipid bilayer of the bacterial membrane.[1][2] This disrupts the membrane's structural integrity, leading to increased permeability.
-
Alteration of Membrane Potential: The influx and efflux of ions across the bacterial membrane are crucial for maintaining the membrane potential, which is essential for cellular processes like ATP synthesis. Phenolic compounds can disrupt this delicate balance.
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components such as ions, metabolites, and even macromolecules like RNA and proteins, ultimately leading to cell death.[1]
-
Inhibition of Membrane-Bound Enzymes: Key cellular processes are carried out by enzymes embedded in the cell membrane. The presence of biphenolic compounds can interfere with the function of these enzymes.
The following diagram illustrates the proposed mechanism of bacterial membrane disruption by biphenyl-2-ol analogues.
Caption: Proposed mechanism of bacterial membrane disruption by biphenyl-2-ol analogues.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique.
Materials:
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
96-well microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Test compounds (biphenyl-2-ol analogues) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (e.g., a known antibiotic like vancomycin or ciprofloxacin).
-
Negative control (medium with solvent).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into broth and incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Test Compounds: The test compounds are serially diluted in the microtiter plate using the broth as the diluent to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
The following workflow diagram outlines the key steps in the MIC determination process.
References
- 1. mdpi.com [mdpi.com]
- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Modifications to a Biphenolic Anti-Bacterial Compound: Activity Against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
comparing the synthetic routes to "5-Ethyl-biphenyl-2-ol" for efficiency
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted biphenyls is a cornerstone of medicinal chemistry and materials science. Among these, 5-Ethyl-biphenyl-2-ol stands as a key intermediate for various applications. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Suzuki-Miyaura Coupling, the Negishi Coupling, and a Grignard Reagent-based approach. Each route is evaluated for its efficiency based on reported yields for analogous reactions, reaction conditions, and the accessibility of starting materials. Detailed experimental protocols for representative reactions are also provided to facilitate practical application.
Comparison of Synthetic Strategies
The selection of an optimal synthetic route depends on a variety of factors, including desired yield, purity, scalability, and the availability of starting materials and reagents. The following table summarizes the key quantitative data for the proposed synthetic pathways to this compound. It is important to note that the yields presented are based on analogous transformations found in the literature and may vary for the specific synthesis of the target molecule.
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Negishi Coupling | Route 3: Grignard Reagent Addition & Aromatization |
| Key Reaction | Pd-catalyzed cross-coupling | Pd or Ni-catalyzed cross-coupling | Nucleophilic addition & dehydration/aromatization |
| Starting Materials | 4-Ethylphenylboronic acid, 2-Bromoanisole | 1-Bromo-4-ethylbenzene, 2-Bromoanisole | 1-Bromo-4-ethylbenzene, 2-Methoxycyclohexanone |
| Overall Yield (estimated) | 70-85% | 65-80% | 50-65% |
| Reaction Time | 12-24 hours | 4-12 hours | 12-24 hours |
| Reaction Temperature | 80-110 °C | Room Temperature to 65 °C | 0 °C to 100 °C |
| Key Reagents | Pd catalyst, phosphine ligand, base | Pd or Ni catalyst, phosphine ligand, organozinc reagent | Magnesium, acid, oxidizing agent |
| Final Step | Demethylation (BBr₃) | Demethylation (BBr₃) | Aromatization |
Synthetic Route Overviews
The three proposed synthetic pathways to this compound are depicted below. Each route involves a key carbon-carbon bond-forming reaction to construct the biphenyl core, followed by a final transformation to reveal the desired phenol functionality.
Detailed Experimental Protocols
Route 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. This route involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide.
Step 1: Synthesis of 5-Ethyl-2-methoxybiphenyl
In a representative procedure analogous to the target synthesis, a mixture of 4-ethylphenylboronic acid (1.2 mmol), 2-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), and a suitable phosphine ligand such as SPhos (0.04 mmol) is suspended in a solvent system like a 4:1 mixture of toluene and water (5 mL). A base, typically potassium carbonate (2.0 mmol), is added, and the mixture is degassed and heated to 100 °C for 12-24 hours under an inert atmosphere. After cooling, the reaction is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired 5-ethyl-2-methoxybiphenyl. Expected yields for this type of reaction are generally high, often in the range of 80-95%.
Step 2: Demethylation to this compound
The cleavage of the methyl ether is a common final step in phenol synthesis. A solution of 5-ethyl-2-methoxybiphenyl (1.0 mmol) in anhydrous dichloromethane (10 mL) is cooled to 0 °C under an inert atmosphere. Boron tribromide (1.2 mmol) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours. The reaction is then carefully quenched with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. Purification by column chromatography or recrystallization affords the final product, this compound. This demethylation step is typically efficient, with reported yields often exceeding 90%.[1][2]
Route 2: Negishi Coupling
The Negishi coupling provides an alternative palladium- or nickel-catalyzed cross-coupling strategy that utilizes an organozinc reagent.
Step 1: Preparation of Ethylzinc Chloride
A solution of 1-bromo-4-ethylbenzene (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred for 30 minutes. A solution of zinc chloride (1.2 mmol) in THF is then added, and the reaction is allowed to warm to room temperature. This in situ generated ethylzinc chloride solution is used directly in the next step.
Step 2: Synthesis of 5-Ethyl-2-methoxybiphenyl
To the freshly prepared solution of ethylzinc chloride, 2-bromoanisole (0.9 mmol) and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol) are added. The reaction mixture is then heated to 65 °C for 4-12 hours. After completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography. Negishi couplings of this nature typically provide good to excellent yields, often in the range of 75-90%.[3][4][5]
Step 3: Demethylation to this compound
The demethylation of the resulting 5-ethyl-2-methoxybiphenyl is carried out using boron tribromide as described in Route 1, Step 2.
Route 3: Grignard Reagent Addition and Aromatization
This route employs a classic Grignard reaction to form the initial C-C bond, followed by a dehydration and aromatization sequence.
Step 1: Preparation of 4-Ethylphenylmagnesium Bromide
Magnesium turnings (1.2 mmol) are placed in a flame-dried flask under an inert atmosphere. A solution of 1-bromo-4-ethylbenzene (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed, yielding a solution of 4-ethylphenylmagnesium bromide.
Step 2: Addition to 2-Methoxycyclohexanone and Aromatization
The Grignard reagent solution is cooled to 0 °C, and a solution of 2-methoxycyclohexanone (0.9 mmol) in anhydrous THF is added dropwise. The reaction is stirred for several hours and then quenched with saturated aqueous ammonium chloride. The product is extracted, and the organic layer is concentrated. The crude tertiary alcohol is then subjected to acidic conditions (e.g., refluxing in toluene with a catalytic amount of p-toluenesulfonic acid) to induce dehydration and subsequent aromatization to the biphenyl system. The final product, this compound, is then isolated and purified. This multi-step sequence is generally less efficient than the cross-coupling methods, with overall yields typically in the moderate range of 50-65%.
Concluding Remarks
For the synthesis of this compound, both Suzuki-Miyaura and Negishi couplings offer efficient and high-yielding pathways. The Suzuki-Miyaura coupling is often favored due to the operational simplicity and the stability of the boronic acid reagents. The Negishi coupling, while requiring the in situ preparation of the organozinc reagent, can be advantageous in certain cases and often proceeds under mild conditions. The Grignard-based route , while employing classical and cost-effective reagents, is likely to be less efficient due to the multi-step nature of the transformation and the potential for side reactions during the aromatization step.
The ultimate choice of synthetic route will depend on the specific requirements of the research or development project, including factors such as the availability and cost of starting materials, desired scale of the reaction, and the purity requirements of the final product. The provided protocols, based on analogous reactions, offer a solid foundation for the practical synthesis of this compound.
References
Assessing the Genotoxicity of 5-Ethyl-biphenyl-2-ol: A Comparative Guide Based on Structurally Similar Compounds
Disclaimer: No direct experimental data on the genotoxicity of 5-Ethyl-biphenyl-2-ol was found in the public domain at the time of this report. This guide provides a comparative assessment based on the genotoxic profiles of structurally related compounds, including biphenyl, 2-hydroxybiphenyl, and 4-hydroxybiphenyl. The information is intended for researchers, scientists, and drug development professionals to infer the potential genotoxicity of this compound and to guide future experimental designs.
The genotoxicity of biphenyl and its derivatives is a significant area of study in toxicology, primarily due to their widespread use in various industrial applications and their potential as precursors or metabolites of more complex molecules. The core biphenyl structure can be metabolized into reactive species that may interact with DNA, leading to mutations, chromosomal damage, and potentially carcinogenesis. The substitution pattern on the biphenyl rings, including the presence and position of hydroxyl and alkyl groups, can significantly influence the metabolic pathways and the ultimate genotoxic potential of these compounds.
Metabolic Activation and Genotoxicity of Biphenyl Compounds
Biphenyl itself is generally considered non-mutagenic in standard bacterial reverse mutation assays (Ames test) without metabolic activation. However, upon metabolism by cytochrome P450 (CYP) enzymes in the liver, it can be converted to hydroxylated metabolites. These metabolites, such as 2-hydroxybiphenyl and 4-hydroxybiphenyl, can be further oxidized to form reactive quinone species, which are capable of forming DNA adducts and inducing oxidative DNA damage[1]. This metabolic activation is a critical step in the manifestation of the genotoxic effects of many biphenyl compounds.
Comparative Genotoxicity Data
The following tables summarize the available quantitative and qualitative genotoxicity data for biphenyl and its key hydroxylated metabolites. It is important to note the absence of data for this compound.
Table 1: Summary of Ames Test Results for Biphenyl and its Metabolites
| Compound | Test Strain(s) | Metabolic Activation (S9) | Result | Mutagenicity Ratio (MR) | Reference |
| Biphenyl | S. typhimurium TA98, TA100, TA1535, TA1537 | With and Without | Negative | Not Reported | Generic finding |
| 2-Hydroxybiphenyl (ortho-phenylphenol) | Not specified | With | Weakly Positive | Not Reported | Inferred from metabolite studies |
| 4-Hydroxybiphenyl | S. typhimurium | With | Positive | Not Reported | [1] |
| This compound | - | - | No Data Available | - | - |
Table 2: Summary of In Vitro Micronucleus Assay Results
| Compound | Cell Line | Concentration | % Micronucleated Cells (Fold Increase) | Metabolic Activation (S9) | Reference |
| Biphenyl | Human Lymphocytes | 30 µg/mL | Significant Increase | Without | |
| 50 µg/mL | Significant Increase | Without | |||
| 70 µg/mL | Significant Increase | Without | |||
| 2-Hydroxybiphenyl (ortho-phenylphenol) | Rat Bladder Epithelial Cells | Not Specified | ~4-fold increase | In vivo study | |
| This compound | - | - | No Data Available | - | - |
Table 3: Summary of Comet Assay (Single Cell Gel Electrophoresis) Results
| Compound | Cell Line | Endpoint | Result | Quantitative Data (% Tail DNA) | Reference |
| Biphenyl | Not Specified | DNA Strand Breaks | Positive in some in vivo studies | Not Specified | [1] |
| 2-Hydroxybiphenyl (ortho-phenylphenol) | Not Specified | Oxidative DNA Damage | Implied via metabolites | Not Specified | [1] |
| This compound | - | - | No Data Available | - | - |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited are crucial for the interpretation and comparison of results.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid). The test compound is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound or its metabolites are mutagenic, they will cause reverse mutations in the histidine gene, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.
General Protocol:
-
Preparation of Cultures: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth.
-
Metabolic Activation: Prepare the S9 mix containing the S9 fraction, cofactors (e.g., NADP+, G6P), and buffer.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for tests without metabolic activation).
-
Plating: After a short pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants and/or a reproducible increase over the background level (typically a 2-fold or greater increase).
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects chromosomal damage.
Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.
General Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, TK6) to a suitable density.
-
Exposure: Treat the cells with the test compound at various concentrations, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours followed by a recovery period, or a continuous treatment for 24 hours).
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division during or after treatment.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Scoring: Using a microscope, score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000 binucleated cells per concentration).
-
Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
General Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Embedding: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Image analysis software is used to quantify the DNA damage by measuring parameters such as the percentage of DNA in the tail (% Tail DNA) and the Olive Tail Moment (a product of the tail length and the fraction of DNA in the tail).
Visualizations
The following diagrams illustrate key conceptual frameworks for understanding the genotoxicity of biphenyl compounds.
Caption: Metabolic activation of biphenyl compounds.
Caption: A typical workflow for genotoxicity testing.
References
Safety Operating Guide
Proper Disposal of 5-Ethyl-biphenyl-2-ol: A Guide for Laboratory Professionals
For immediate reference, 5-Ethyl-biphenyl-2-ol is classified as an environmentally hazardous substance, solid, n.o.s. and requires disposal at an approved waste disposal facility. It is very toxic to aquatic life with long-lasting effects. As a trusted partner in your research, we provide the following essential safety and logistical information to ensure the safe and compliant disposal of this compound.
Immediate Safety and Handling for Disposal
Before initiating disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Containerization:
-
Use a dedicated, sealable, and chemically compatible container for the waste.
-
Ensure the container is in good condition and free from leaks.
-
Do not overfill the container.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should be secure and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the full chemical name and any available Safety Data Sheet (SDS) information to the disposal company.
-
-
Transportation:
-
For transportation, this compound falls under the classification of UN 3077, Environmentally hazardous substance, solid, n.o.s. [1]. This information is crucial for shipping manifests.
-
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified, the following data for the closely related and structurally similar compound, biphenyl-2-ol, provides essential context for its hazardous nature. This information underscores the importance of proper disposal to prevent environmental contamination.
| Data Point | Value | Species | Reference |
| Acute Toxicity (Oral LD50) | 2000 - 2700 mg/kg | Rat | Sigma-Aldrich SDS |
| Toxicity to Fish (LC50) | 1.8 mg/l - 96 h | Oncorhynchus mykiss (rainbow trout) | Sigma-Aldrich SDS |
| Toxicity to Daphnia (EC50) | 0.86 mg/l - 48 h | Daphnia magna (Water flea) | Sigma-Aldrich SDS |
| Toxicity to Algae (EC50) | 2.1 mg/l - 72 h | Desmodesmus subspicatus (green algae) | Sigma-Aldrich SDS |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their institutions.
References
Personal protective equipment for handling 5-Ethyl-biphenyl-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Ethyl-biphenyl-2-ol, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are based on established safety guidelines for phenolic compounds and aim to minimize exposure risks and environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazard statements indicating potential health and environmental risks.[1] Appropriate PPE is mandatory to mitigate these risks.
Hazard Classification:
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation.[1] | GHS07 |
| H318 / H319 | Causes serious eye damage / irritation.[1] | GHS07 |
| H335 | May cause respiratory irritation.[1] | GHS07 |
| H410 | Very toxic to aquatic life with long lasting effects. | GHS09 |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4][5] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Wear butyl rubber or neoprene gloves.[3][5] Nitrile gloves may be suitable for incidental contact with dilute solutions but should be changed immediately upon contact.[5] | Prevents skin irritation and absorption. Phenol and its derivatives can be absorbed through the skin.[3] |
| Body Protection | A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[3][5] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is required.[2][5] If engineering controls are not sufficient, a respirator with an appropriate filter may be necessary.[2][4] | Minimizes inhalation of vapors or dust which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial when working with this compound to ensure a safe laboratory environment.
Experimental Workflow for Handling this compound:
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
